Product packaging for UR-3216(Cat. No.:CAS No. 220386-65-2)

UR-3216

Cat. No.: B1683735
CAS No.: 220386-65-2
M. Wt: 563.6 g/mol
InChI Key: JFXRCSVTAOUYGR-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR-3216, a prodrug, is a novel, selective, and orally active platelet surface glycoprotein (GPIIb/IIIa) receptor antagonist. This compound is the very tight binding of its active metabolite to platelets (Ki for resting platelets is < 1 nM). UR-2992, the active form of this compound, binds to platelets for a long period of time, while the unbound drug is rapidly cleared. This compound is a promising, orally active GPIIb/IIIa antagonist for the treatment of cardiovascular diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N7O7 B1683735 UR-3216 CAS No. 220386-65-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220386-65-2

Molecular Formula

C27H29N7O7

Molecular Weight

563.6 g/mol

IUPAC Name

ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate

InChI

InChI=1S/C27H29N7O7/c1-2-41-24(35)16-33-15-20-14-32(12-11-22(20)30-33)27(37)23(13-17-3-9-21(10-4-17)34(39)40)29-26(36)19-7-5-18(6-8-19)25(28)31-38/h3-10,15,23,38H,2,11-14,16H2,1H3,(H2,28,31)(H,29,36)/t23-/m0/s1

InChI Key

JFXRCSVTAOUYGR-QHCPKHFHSA-N

SMILES

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N

Isomeric SMILES

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)/C(=N/O)/N

Canonical SMILES

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UR-3216, UR 3216, UR3216

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of UR-3216

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-3216 is a novel, orally administered prodrug designed for antiplatelet therapy in the context of cardiovascular diseases. Following administration, it undergoes rapid bioconversion to its active metabolite, UR-2922. The core mechanism of action of UR-2922 is the selective and high-affinity antagonism of the platelet surface glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. By blocking this receptor, UR-2922 effectively inhibits the final common pathway of platelet aggregation, preventing the binding of fibrinogen and von Willebrand factor, thereby impeding thrombus formation. A distinguishing feature of UR-2922 is its ability to potently inhibit platelet aggregation without inducing ligand-induced binding sites (LIBS), a phenomenon associated with prothrombotic activity in some other small molecule GPIIb/IIIa antagonists. This technical guide provides a comprehensive overview of the pharmacodynamics, mechanism of action, and key experimental data related to this compound and its active form, UR-2922.

Introduction: The Role of GPIIb/IIIa in Thrombosis

Platelet aggregation is a critical event in the pathophysiology of arterial thrombosis, which underlies acute coronary syndromes and other cardiovascular events. The GPIIb/IIIa receptor, an integrin expressed at high density on the platelet surface, plays a pivotal role in this process. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble adhesive proteins, primarily fibrinogen. A single fibrinogen molecule can bridge two adjacent platelets, leading to the formation of a platelet aggregate and the development of a thrombus[1]. Consequently, antagonism of the GPIIb/IIIa receptor is a highly effective strategy for antiplatelet therapy[2][3]. This compound was developed as a next-generation oral GPIIb/IIIa antagonist with an improved efficacy and safety profile compared to earlier agents in its class[2][4].

Pharmacokinetics: From Prodrug to Active Metabolite

This compound is a double prodrug that is rapidly converted in vivo to its active form, UR-2922[4]. This bioconversion is a key feature of its pharmacokinetic profile, allowing for high oral bioavailability and a favorable distribution[2][4].

  • High Bioavailability: this compound exhibits a bioavailability of 52% in beagle dogs, which is superior to other oral GPIIb/IIIa antagonists such as orbofiban and sibrafiban (11-34%)[4].

  • Rapid Bioconversion: The conversion to the active metabolite UR-2922 is swift, enabling a rapid onset of antiplatelet effect[4].

  • Biliary Excretion: A significant portion of this compound and its metabolites are excreted via the bile, which may be advantageous in patients with renal impairment[4][5].

dot

UR3216_Metabolism cluster_systemic_circulation Systemic Circulation UR3216 This compound (Prodrug) UR2922 UR-2922 (Active Form) UR3216->UR2922 Rapid Bioconversion Excretion Biliary Excretion UR2922->Excretion Oral Oral Administration Oral->UR3216 Absorption

Caption: Metabolic pathway of this compound from oral administration to its active form and excretion.

Core Mechanism of Action: GPIIb/IIIa Receptor Antagonism

The therapeutic effect of this compound is mediated entirely by its active metabolite, UR-2922. UR-2922 is a potent and selective antagonist of the GPIIb/IIIa receptor[2][5].

High-Affinity Binding

UR-2922 binds to the GPIIb/IIIa receptor with very high affinity, a characteristic that contributes to its prolonged duration of action. It exhibits a slow dissociation rate from the receptor, similar to the monoclonal antibody fragment abciximab[4]. This tight binding ensures sustained receptor blockade even as the plasma concentration of the unbound drug declines[5].

Inhibition of Platelet Aggregation

By occupying the GPIIb/IIIa receptor, UR-2922 sterically hinders the binding of fibrinogen. This action directly prevents the formation of platelet-fibrinogen-platelet bridges, which is the essential final step in platelet aggregation, regardless of the initial activating agonist[4].

MOA_Diagram Fibrinogen Fibrinogen Aggregation Platelet Aggregation (Thrombus Formation) Fibrinogen->Aggregation Cross-linking Platelets GPIIbIIIa_Active GPIIbIIIa_Active GPIIbIIIa_Active->Fibrinogen Binding Site GPIIbIIIa_Inactive GPIIbIIIa_Inactive Agonist Agonist UR2922 UR2922

Caption: Workflow for a Light Transmission Aggregometry (LTA) assay.

In Vivo Arteriovenous Shunt Thrombosis Model (Rat)

This model assesses the antithrombotic efficacy of a compound in vivo.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right carotid artery and left jugular vein are isolated and cannulated.

  • Shunt Insertion: An extracorporeal shunt, consisting of polyethylene tubing containing a thrombogenic surface (e.g., a silk thread), is connected between the artery and the vein.

  • Drug Administration: this compound is administered orally at various doses prior to the shunt insertion. A control group receives the vehicle.

  • Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period (e.g., 20 minutes).

  • Thrombus Measurement: After the circulation period, the shunt is removed, and the silk thread containing the thrombus is carefully extracted. The wet weight of the thrombus is measured immediately, and the dry weight is determined after drying.

  • Data Analysis: The thrombus weight in the drug-treated groups is compared to the vehicle control group to determine the percentage of thrombosis inhibition.

Ligand-Induced Binding Sites (LIBS) Assay (Flow Cytometry)

This assay detects conformational changes in the GPIIb/IIIa receptor upon ligand binding.

  • Platelet Preparation: Washed human platelets or PRP is prepared as described previously.

  • Incubation: Platelets are incubated with UR-2922, a known LIBS-inducing antagonist (positive control), or vehicle (negative control).

  • Antibody Staining: A fluorescently-labeled monoclonal antibody specific to a LIBS epitope is added to the platelet suspensions and incubated.

  • Flow Cytometry: The samples are analyzed on a flow cytometer. The fluorescence intensity of the platelets is measured, which corresponds to the number of LIBS-specific antibodies bound per platelet.

  • Data Analysis: The mean fluorescence intensity of platelets treated with UR-2922 is compared to that of the positive and negative controls. A lack of increase in fluorescence indicates the absence of LIBS expression.

Conclusion

This compound, through its active metabolite UR-2922, represents a significant development in the class of oral GPIIb/IIIa antagonists. Its mechanism of action is characterized by high-affinity, durable binding to the GPIIb/IIIa receptor, leading to potent and sustained inhibition of platelet aggregation.[4][5] Crucially, its profile as a pure antagonist that does not induce LIBS suggests a favorable safety profile, potentially avoiding the paradoxical prothrombotic effects and thrombocytopenia seen with earlier agents.[2][4][6] The combination of potent efficacy, a pharmacokinetic profile suitable for once-daily oral administration, and an improved safety mechanism makes this compound a promising candidate for the long-term management of thrombotic cardiovascular diseases.[2][3]

References

UR-3216: A Comprehensive In Vitro and In Vivo Analysis of a Novel GPIIb/IIIa Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for UR-3216, a promising oral platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. This compound is a prodrug that is rapidly converted in vivo to its active form, UR-2922. This document summarizes the key in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows.

Core Compound Characteristics

This compound is designed as a manageable oral antiplatelet agent for the treatment of cardiovascular diseases.[1] Its active metabolite, UR-2922, is a potent and selective antagonist of the GPIIb/IIIa receptor, a key mediator of platelet aggregation.[1][2][3] A distinguishing feature of UR-2922 is its high affinity for the receptor and slow dissociation rate, leading to a prolonged duration of action.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined from in vitro and in vivo studies of this compound and its active form, UR-2922.

Table 1: In Vitro Activity of UR-2922

ParameterValueSpeciesNotes
Binding Affinity (Kd)< 1 nMHumanHigh affinity for the platelet receptor.[3][4]
Dissociation Rate (koff)90 minHumanSlow dissociation contributes to prolonged action.[2][3][4]
Platelet Aggregation Inhibition (IC50)< 35 nMHumanPotent inhibition of platelet aggregation.[2]
Ligand-Induced Binding Sites (LIBS) ExpressionNoneHumanUnlike some other GPIIb/IIIa antagonists, UR-2922 does not induce LIBS, suggesting a lower potential for prothrombotic activity.[2][3][4]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterValueSpeciesNotes
Efficacy (ED50)0.05 mg/kgCynomolgus MonkeyDemonstrates high potency in vivo.[2]
Duration of Action> 24 hoursCynomolgus MonkeySupports once-daily oral administration.[2][3]
BioavailabilityHighNot SpecifiedFavorable for oral administration.[2][3]
ExcretionPrimarily BiliaryRat, DogReduces the risk of accumulation in patients with renal impairment.[1][2]
Half-life (residence on platelets)60 to 80 hoursNot Specified[1]
Half-life (inhibition of platelet aggregation)24 hoursNot Specified[1]
Half-life (bleeding time prolongation)2 hoursNot Specified[1]

Signaling Pathway and Mechanism of Action

UR-2922 acts by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This is the final common pathway for platelet aggregation, regardless of the initial agonist.

cluster_platelet Platelet GPIIbIIIa_inactive GPIIb/IIIa (Inactive) GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Platelet Activation (e.g., ADP, Thrombin, Collagen) Platelet_Aggregation Platelet Aggregation GPIIbIIIa_active->Platelet_Aggregation Mediates Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Binds UR2922 UR-2922 UR2922->GPIIbIIIa_active Inhibits Fibrinogen Binding

Caption: Mechanism of action of UR-2922.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes a standard light transmission aggregometry (LTA) method to assess the inhibitory effect of UR-2922 on platelet aggregation.

Objective: To determine the IC50 value of UR-2922 for the inhibition of ADP-induced human platelet aggregation.

Materials:

  • Human whole blood from healthy, consenting donors.

  • 3.2% Sodium Citrate (anticoagulant).

  • Adenosine Diphosphate (ADP) solution (agonist).

  • UR-2922 stock solution and serial dilutions.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Saline solution (vehicle control).

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Collect human whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.

  • Assay Performance:

    • Pre-warm PRP aliquots to 37°C for 5 minutes.

    • Add various concentrations of UR-2922 or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Place the cuvettes in the aggregometer and establish a baseline reading.

    • Induce platelet aggregation by adding a submaximal concentration of ADP.

    • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis:

    • The maximum aggregation is determined from the change in light transmission.

    • Calculate the percentage inhibition of aggregation for each concentration of UR-2922 relative to the vehicle control.

    • Plot the percentage inhibition against the log concentration of UR-2922 and determine the IC50 value using a non-linear regression analysis.

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Collect Human Blood (3.2% Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation (200 x g, 15 min) Blood_Collection->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation (2000 x g, 10 min) Centrifuge_PRP->Centrifuge_PPP Adjust_Platelets Adjust Platelet Count in PRP Centrifuge_PRP->Adjust_Platelets Centrifuge_PPP->Adjust_Platelets Pre_warm Pre-warm PRP to 37°C Adjust_Platelets->Pre_warm Add_UR2922 Add UR-2922 or Vehicle Pre_warm->Add_UR2922 Incubate Incubate Add_UR2922->Incubate Add_ADP Add ADP to Induce Aggregation Incubate->Add_ADP Measure Measure Light Transmission Add_ADP->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: In Vitro Platelet Aggregation Assay Workflow.

In Vivo Thrombosis Model

This protocol describes a ferric chloride-induced arterial thrombosis model in rats to evaluate the antithrombotic efficacy of orally administered this compound.

Objective: To assess the dose-dependent effect of this compound in preventing arterial thrombus formation in vivo.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model).

  • This compound formulated for oral gavage.

  • Vehicle control (e.g., 0.5% carboxymethylcellulose).

  • Anesthetic (e.g., isoflurane).

  • Ferric chloride (FeCl3) solution (e.g., 10%).

  • Surgical instruments.

  • Doppler flow probe or similar device to monitor blood flow.

Procedure:

  • Animal Dosing:

    • Fast rats overnight with free access to water.

    • Administer this compound or vehicle by oral gavage at various doses.

    • The thrombosis induction is performed at the expected time of maximum plasma concentration of UR-2922.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Surgically expose the carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Thrombus Induction:

    • Apply a filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 5 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Monitoring and Endpoint:

    • Continuously monitor blood flow until complete occlusion occurs (thrombus formation) or for a predetermined observation period (e.g., 60 minutes).

    • The primary endpoint is the time to vessel occlusion.

  • Data Analysis:

    • Compare the time to occlusion in the this compound treated groups to the vehicle control group.

    • Analyze the data for statistical significance using appropriate methods (e.g., Kaplan-Meier survival analysis).

cluster_dosing Animal Preparation and Dosing cluster_surgery Surgical Procedure cluster_induction Thrombus Induction and Monitoring cluster_analysis Data Analysis Fast_Animals Fast Rats Overnight Oral_Dosing Oral Administration of This compound or Vehicle Fast_Animals->Oral_Dosing Anesthetize Anesthetize Rat Oral_Dosing->Anesthetize Expose_Artery Expose Carotid Artery Anesthetize->Expose_Artery Place_Probe Place Doppler Flow Probe Expose_Artery->Place_Probe Apply_FeCl3 Apply FeCl3-soaked Filter Paper Place_Probe->Apply_FeCl3 Monitor_Flow Monitor Blood Flow Apply_FeCl3->Monitor_Flow Endpoint Endpoint: Time to Occlusion or End of Observation Monitor_Flow->Endpoint Compare_Groups Compare Time to Occlusion between Groups Endpoint->Compare_Groups Statistical_Analysis Statistical Analysis (e.g., Kaplan-Meier) Compare_Groups->Statistical_Analysis

References

UR-3216: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of UR-3216, a novel oral platelet glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist. This compound is a prodrug that is rapidly converted in the body to its active form, UR-2922. This document summarizes key data, details experimental methodologies, and visualizes complex biological pathways and workflows to offer a comprehensive resource for researchers in the field of thrombosis and antiplatelet therapy.

Pharmacodynamics: The Science of this compound's Action

The pharmacodynamics of this compound are primarily defined by the potent and specific antagonism of the GPIIb/IIIa receptor by its active metabolite, UR-2922.

Mechanism of Action

UR-2922 is a high-affinity antagonist of the platelet GPIIb/IIIa receptor.[1] This receptor, an integrin also known as αIIbβ3, is crucial for platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. UR-2922 competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[2][3]

A key advantage of UR-2922 is its inability to induce ligand-induced binding sites (LIBS).[1][3] Some other small-molecule GPIIb/IIIa antagonists can cause conformational changes in the receptor that expose new epitopes, leading to the formation of drug-dependent antibodies and potentially causing thrombocytopenia. The absence of LIBS induction with UR-2922 suggests a lower risk of this adverse effect.[3]

GPIIb_IIIa_Signaling_Pathway cluster_platelet Platelet Agonists Platelet Agonists (ADP, Thrombin, Collagen) Receptors Platelet Receptors Agonists->Receptors InsideOut Inside-Out Signaling Receptors->InsideOut GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) InsideOut->GPIIb_IIIa_inactive GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation UR2922 UR-2922 (Active Metabolite) UR2922->GPIIb_IIIa_active Inhibits

Caption: GPIIb/IIIa signaling pathway and the inhibitory action of UR-2922.

Receptor Binding and Affinity

UR-2922 exhibits high affinity for the human platelet GPIIb/IIIa receptor with a slow dissociation rate, contributing to its prolonged duration of action.

ParameterValueReference
Kd (Dissociation Constant) <1 nM[1]
koff (Dissociation Rate Constant) 90 min[1]
In Vitro and In Vivo Efficacy

UR-2922 is a potent inhibitor of platelet aggregation induced by various agonists. The oral administration of the prodrug, this compound, leads to sustained antiplatelet effects.

ParameterValueSpecies/ModelReference
IC50 (Platelet Aggregation) <35 nMHuman Platelets[4]
Duration of Efficacy (ex vivo) >24 hoursCynomolgus Monkeys[3]
ED50 (ex vivo platelet aggregation) 0.05 mg/kgMonkeys

Pharmacokinetics: The Journey of this compound in the Body

This compound is designed as a prodrug to optimize its oral absorption and pharmacokinetic profile.

Absorption and Bioavailability

This compound demonstrates high oral bioavailability.[3] Unlike some other oral GPIIb/IIIa antagonists, its absorption is not significantly affected by food.

ParameterValue/ObservationSpeciesReference
Bioavailability High (Specific % not available)Preclinical models[3]
Food Effect Not significant on Cmax and AUCPreclinical models[4]
Distribution
Metabolism and Excretion

This compound is rapidly and efficiently bioconverted to its active form, UR-2922, primarily in the liver.[4] A key advantage of this compound is its primary route of excretion.

ParameterObservationSpeciesReference
Metabolism Rapid bioconversion to UR-2922Preclinical models[3]
Excretion Predominantly biliaryRats and Dogs[4]

The biliary excretion of this compound and its active metabolite is a significant feature, as it may reduce the risk of drug accumulation in patients with renal impairment.[4]

UR3216_Metabolism_and_Excretion UR3216_Oral This compound (Oral Prodrug) GI_Tract Gastrointestinal Tract UR3216_Oral->GI_Tract Liver Liver (Rapid Bioconversion) GI_Tract->Liver Absorption Systemic_Circulation Systemic Circulation (UR-2922 - Active) Liver->Systemic_Circulation Metabolism Biliary_Excretion Biliary Excretion Systemic_Circulation->Biliary_Excretion Renal_Excretion Renal Excretion (Minor) Systemic_Circulation->Renal_Excretion

Caption: Metabolic conversion and primary excretion route of this compound.

Experimental Methodologies

This section details the protocols for key experiments used to characterize the pharmacodynamics and pharmacokinetics of this compound.

In Vitro Platelet Aggregation Assay

Objective: To determine the in vitro potency of UR-2922 in inhibiting platelet aggregation.

Protocol:

  • Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

  • Assay Procedure:

    • PRP is placed in a cuvette in a light transmission aggregometer and stirred at 37°C.

    • Various concentrations of UR-2922 or vehicle are added to the PRP and incubated for a short period.

    • A platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 5-20 µM, is added to induce aggregation.

    • The change in light transmission, which is proportional to the degree of aggregation, is recorded for a set time (e.g., 5-10 minutes).

  • Data Analysis: The percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation) and PRP (representing 0% aggregation). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the UR-2922 concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo Platelet Aggregation in Cynomolgus Monkeys

Objective: To assess the in vivo efficacy and duration of action of orally administered this compound.

Protocol:

  • Animal Model: Healthy, male cynomolgus monkeys are used.

  • Dosing: this compound is administered orally via gavage at various dose levels (e.g., 0.03 to 1 mg/kg). A control group receives the vehicle.

  • Blood Sampling: Blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Platelet Aggregation Measurement: Platelet aggregation in the collected blood samples is measured using the in vitro platelet aggregation assay described above, typically using ADP as the agonist.

  • Data Analysis: The percentage of inhibition of platelet aggregation at each time point is calculated relative to the pre-dose baseline. The ED50 (the dose required to achieve 50% of the maximum inhibition) and the duration of the antiplatelet effect are determined.

Ex_Vivo_Platelet_Aggregation_Workflow Animal_Model Cynomolgus Monkeys Dosing Oral Administration of this compound Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (Pre- and Post-Dose) Dosing->Blood_Sampling PRP_Preparation Platelet-Rich Plasma Preparation Blood_Sampling->PRP_Preparation Aggregation_Assay In Vitro Platelet Aggregation Assay (with ADP) PRP_Preparation->Aggregation_Assay Data_Analysis Data Analysis (% Inhibition, ED50, Duration) Aggregation_Assay->Data_Analysis

References

An In-depth Technical Guide on the Structure-Activity Relationship of UR-3216

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, publicly available, quantitative structure-activity relationship (SAR) dataset for a series of UR-3216 or UR-2922 analogs could not be located in the public domain through the conducted searches. This guide, therefore, summarizes the available pharmacological data for this compound and its active metabolite, UR-2922, and provides a qualitative discussion of the SAR based on the known characteristics of this compound and the broader class of GPIIb/IIIa antagonists.

Introduction

This compound is a novel, orally active prodrug of UR-2922, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor is a key mediator of platelet aggregation, the final common pathway in thrombus formation. By blocking this receptor, UR-2922 effectively inhibits platelet aggregation, making this compound a promising therapeutic agent for the prevention and treatment of cardiovascular diseases.[1][2] This technical guide provides a detailed overview of the known structure-activity relationships of this compound and UR-2922, summarizes their pharmacological properties, and outlines the key experimental protocols for their evaluation.

Pharmacological Profile of this compound and UR-2922

This compound is designed as a prodrug to enhance oral bioavailability.[2] Following oral administration, it undergoes rapid bioconversion to its active form, UR-2922.[2] UR-2922 exhibits high affinity for the human platelet GPIIb/IIIa receptor with a very slow dissociation rate, leading to a prolonged duration of action.[1][2] A key feature of UR-2922 is its lack of induction of ligand-induced binding sites (LIBS), a phenomenon observed with some other small-molecule GPIIb/IIIa antagonists that can lead to partial agonist activity and prothrombotic effects.[1][2]

Quantitative Data

The following table summarizes the key quantitative data reported for UR-2922, the active metabolite of this compound.

ParameterValueSpecies/Assay ConditionReference(s)
Binding Affinity
Ki (resting platelets)< 1 nMHuman[1]
Kd< 1 nMHuman[2]
Dissociation rate (koff)90 minHuman[2]
Inhibition of Platelet Aggregation
IC50 (ADP-induced)< 35 nMHuman[1]
IC50 (Collagen-induced)< 35 nMHuman[1]
IC50 (Thrombin-induced)< 35 nMHuman[1]
Pharmacokinetics (of this compound)
BioavailabilityHighIn vivo[2]
Duration of efficacy> 24 hIn vivo[2]
ExcretionPrimarily biliaryIn vivo[2]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study with a series of UR-2922 analogs is not publicly available, some qualitative insights can be drawn from the known pharmacology of UR-2922 and the general understanding of GPIIb/IIIa antagonists.

The structure of UR-2922 contains a piperidine core, a common scaffold in the design of GPIIb/IIIa antagonists. The specific substitutions on this ring are crucial for its high affinity and selectivity. The basic nitrogen in the piperidine ring is likely involved in a key interaction with an acidic residue in the receptor binding pocket. The overall three-dimensional arrangement of the functional groups is critical for fitting into the binding site of the GPIIb/IIIa receptor, which recognizes the RGD (Arginine-Glycine-Aspartic acid) sequence of natural ligands like fibrinogen.

The high affinity and slow dissociation rate of UR-2922 suggest that its structure allows for multiple, stable interactions within the receptor's binding pocket. The absence of LIBS induction indicates that UR-2922 stabilizes a purely antagonistic conformation of the receptor, unlike some other antagonists that may induce conformational changes leading to partial agonism.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of GPIIb/IIIa antagonists like this compound and UR-2922. These represent standard, validated protocols in the field.

Radioligand Binding Assay for GPIIb/IIIa Receptor

This assay is used to determine the binding affinity (Ki or Kd) of a compound to the GPIIb/IIIa receptor.

Materials:

  • Isolated human platelets or cells expressing the human GPIIb/IIIa receptor.

  • Radiolabeled ligand (e.g., [3H]-tirofiban or a specific radiolabeled analog of UR-2922).

  • Test compound (UR-2922 or its analogs).

  • Binding buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a suspension of isolated platelets or cell membranes containing the GPIIb/IIIa receptor in the binding buffer.

  • In a series of tubes, add a fixed concentration of the radiolabeled ligand.

  • To these tubes, add increasing concentrations of the unlabeled test compound. A set of tubes with only the radiolabeled ligand (total binding) and a set with the radiolabeled ligand and a high concentration of a known potent unlabeled ligand (non-specific binding) are also prepared.

  • Initiate the binding reaction by adding the platelet/membrane preparation to the tubes.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human whole blood anticoagulated with citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin.

  • Test compound (UR-2922 or its analogs).

  • Platelet aggregometer.

Procedure:

  • Prepare PRP by centrifuging the whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubate a sample of PRP with a known concentration of the test compound or vehicle control for a specific time at 37°C in the aggregometer cuvette with stirring.

  • Add a platelet agonist (e.g., ADP, collagen, or thrombin) to initiate aggregation.

  • Record the change in light transmittance for a set period (typically 5-10 minutes).

  • Repeat the procedure with different concentrations of the test compound to generate a dose-response curve.

  • Calculate the percentage of inhibition of aggregation for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%.

Mandatory Visualizations

Signaling Pathway of Platelet Aggregation

G cluster_0 Platelet Activation cluster_1 GPIIb/IIIa Activation & Fibrinogen Binding cluster_2 Platelet Aggregation Agonist Agonist (e.g., ADP, Thrombin, Collagen) Receptor Platelet Receptor Agonist->Receptor Signaling Intracellular Signaling (Ca²⁺ mobilization, etc.) Receptor->Signaling GPIIb_IIIa_inactive GPIIb/IIIa (inactive) Signaling->GPIIb_IIIa_inactive GPIIb_IIIa_active GPIIb/IIIa (active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation (Thrombus Formation) Fibrinogen->Aggregation UR_2922 UR-2922 UR_2922->GPIIb_IIIa_active Blocks Binding

Caption: Signaling pathway of platelet aggregation and the inhibitory action of UR-2922.

Experimental Workflow for Platelet Aggregation Assay

G cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis Blood Whole Blood (Citrated) Centrifuge_low Centrifugation (Low Speed) Blood->Centrifuge_low PRP Platelet-Rich Plasma (PRP) Centrifuge_low->PRP Aggregometer Calibrate Aggregometer (PRP & PPP) PRP->Aggregometer Incubation Pre-incubate PRP with Test Compound (UR-2922) or Vehicle at 37°C Aggregometer->Incubation Add_agonist Add Agonist (ADP, Collagen, or Thrombin) Incubation->Add_agonist Record Record Light Transmittance (5-10 min) Add_agonist->Record Dose_response Generate Dose-Response Curve Record->Dose_response IC50 Calculate IC₅₀ Value Dose_response->IC50

Caption: Workflow of an in vitro platelet aggregation assay.

Conclusion

This compound, through its active metabolite UR-2922, represents a significant advancement in the development of oral GPIIb/IIIa antagonists. Its high affinity, slow dissociation rate, and lack of partial agonistic activity are desirable characteristics for a safe and effective antiplatelet agent. While detailed public data on the structure-activity relationships of a series of UR-2922 analogs are currently unavailable, the provided information on its pharmacological profile and the general experimental methodologies offer a solid foundation for researchers in the field of antithrombotic drug discovery and development. Further studies exploring the specific structural determinants of UR-2922's unique properties would be of great value to the scientific community.

References

UR-3216: A Comprehensive Technical Guide to a Novel GPIIb/IIIa Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-3216 is a novel, orally bioavailable prodrug of UR-2922, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy. UR-2922 exhibits high-affinity binding to the GPIIb/IIIa receptor, effectively inhibiting fibrinogen-mediated platelet aggregation. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental data related to this compound and its active form, UR-2922. Detailed experimental protocols for assessing its activity and a visualization of its place in the platelet aggregation signaling pathway are also presented.

Chemical Properties and Identification

This compound is the prodrug, which is rapidly converted in the body to the active compound, UR-2922. The chemical and physical properties of UR-2922 are crucial for understanding its pharmacological profile.

PropertyUR-2922This compound
CAS Number 220386-56-1[1]Not Available
Molecular Formula C25H25N7O6[1]Not Available
Molecular Weight 519.52 g/mol [1]Not Available
IUPAC Name (S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid[1]Not Available
Synonyms UR-2922Prodrug of UR-2922
Solubility Information not publicly availableInformation not publicly available
Melting Point Information not publicly availableInformation not publicly available
pKa Information not publicly availableInformation not publicly available

Mechanism of Action

UR-2922 functions as a direct and competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets. The GPIIb/IIIa receptor is a member of the integrin family and is essential for platelet aggregation.

Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, a process known as "inside-out" signaling.[2][3][4] This change enables it to bind to its ligands, primarily fibrinogen and von Willebrand factor (vWF). These ligands then bridge adjacent platelets, leading to the formation of a platelet thrombus.

UR-2922 binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and vWF. This action blocks the final common pathway of platelet aggregation, regardless of the initial activating stimulus. The binding of UR-2922 also inhibits "outside-in" signaling, a process where ligand binding to the GPIIb/IIIa receptor triggers intracellular signals that further promote platelet activation and thrombus stabilization.[2][3]

A key feature of UR-2922 is its high affinity for the human platelet receptor (Kd < 1 nM) and its slow dissociation rate (k_off = 90 min), which contributes to its prolonged duration of action.[5] Unlike some other GPIIb/IIIa antagonists, UR-2922 does not induce ligand-induced binding sites (LIBS), which has been suggested to be a potential mechanism for paradoxical prothrombotic effects.[5][6]

Signaling Pathway

The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the inhibitory action of UR-2922.

GPIIb_IIIa_Signaling_Pathway cluster_agonists Platelet Agonists cluster_platelet Platelet cluster_receptors Receptors cluster_signaling Inside-Out Signaling cluster_integrin Integrin Activation cluster_aggregation Platelet Aggregation ADP ADP P2Y12 P2Y12 ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI Signaling_Cascade Intracellular Signaling Cascade P2Y12->Signaling_Cascade PAR1->Signaling_Cascade GPVI->Signaling_Cascade GPIIb_IIIa_inactive Inactive GPIIb/IIIa Signaling_Cascade->GPIIb_IIIa_inactive Activates GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Mediates UR2922 UR-2922 UR2922->GPIIb_IIIa_active Inhibits Binding

Caption: GPIIb/IIIa Signaling Pathway and UR-2922 Inhibition.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of GPIIb/IIIa antagonists like UR-2922.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of UR-2922 to inhibit platelet aggregation induced by various agonists.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.[7]

  • Preparation of Platelet-Rich Plasma (PRP): The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. The supernatant (PRP) is carefully collected.[8]

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% aggregation.[8]

  • Assay Procedure:

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in a light transmission aggregometer.

    • A baseline light transmission is established.

    • A vehicle control or varying concentrations of UR-2922 are added to the PRP and incubated for a specified time.

    • A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.[7][8][9]

  • Data Analysis: The percentage of aggregation is calculated relative to the PPP control. The IC50 value (the concentration of UR-2922 that inhibits 50% of the maximal aggregation) is determined.

Fibrinogen Binding Assay (Flow Cytometry)

Objective: To directly measure the inhibition of fibrinogen binding to the activated GPIIb/IIIa receptor by UR-2922.

Methodology:

  • Platelet Preparation: PRP is prepared as described in the platelet aggregation assay.

  • Assay Procedure:

    • Platelets in PRP are incubated with a vehicle control or varying concentrations of UR-2922.

    • A platelet agonist (e.g., ADP) is added to activate the platelets and induce the conformational change in the GPIIb/IIIa receptor.

    • Fluorescently labeled fibrinogen (e.g., FITC-fibrinogen) is added to the platelet suspension.

    • The mixture is incubated to allow for fibrinogen binding.

    • The reaction is stopped, and the platelets are analyzed by flow cytometry.

  • Data Analysis: The fluorescence intensity of the platelets, which is proportional to the amount of bound fibrinogen, is measured. The IC50 value for the inhibition of fibrinogen binding is calculated.

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow for evaluating a novel GPIIb/IIIa antagonist like this compound.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Efficacy & Safety Compound_Synthesis Synthesis of this compound (Prodrug) Active_Metabolite Synthesis of UR-2922 (Active Form) Compound_Synthesis->Active_Metabolite Metabolic Conversion Animal_Dosing Oral Administration of This compound to Animals Compound_Synthesis->Animal_Dosing Receptor_Binding GPIIb/IIIa Receptor Binding Assay Active_Metabolite->Receptor_Binding Platelet_Aggregation Platelet Aggregation Assay (IC50) Active_Metabolite->Platelet_Aggregation LIBS_Assay LIBS Expression Assay Active_Metabolite->LIBS_Assay Blood_Sampling Blood Sampling at Various Time Points Animal_Dosing->Blood_Sampling Thrombosis_Model Thrombosis Model (e.g., Ferric Chloride) Animal_Dosing->Thrombosis_Model Bleeding_Time Bleeding Time Assay Animal_Dosing->Bleeding_Time ExVivo_Aggregation Ex Vivo Platelet Aggregation Assay Blood_Sampling->ExVivo_Aggregation

References

Methodological & Application

Application Notes and Protocols for UR-3216: An Experimental Guide for Platelet Function Analysis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of UR-3216, a prodrug of the potent GPIIb/IIIa antagonist UR-2922. The focus is on in vitro platelet-based assays to characterize the efficacy and mechanism of action of this compound.

Introduction

This compound is an orally active prodrug that is rapidly converted to its active form, UR-2922.[1][2] UR-2922 is a highly selective and potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][3] This receptor plays a crucial role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets.[1][2] By blocking this interaction, UR-2922 effectively inhibits platelet aggregation induced by various agonists.[1][2] These protocols outline the necessary steps to evaluate the inhibitory activity of this compound's active form, UR-2922, on platelet function.

Mechanism of Action

UR-2922 acts as a direct competitive antagonist of the GPIIb/IIIa receptor. Upon activation of platelets by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. UR-2922 binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting the formation of platelet aggregates.[1] A key feature of UR-2922 is its high affinity for the receptor and slow dissociation rate, leading to a prolonged duration of action.[2][3]

cluster_inhibition Inhibition by UR-2922 GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Agonist (ADP, Thrombin) Platelet_Activation Platelet Aggregation GPIIb_IIIa_active->Platelet_Activation Fibrinogen Binding No_Aggregation Inhibition of Aggregation UR2922 UR-2922 UR2922->GPIIb_IIIa_active Blocks Fibrinogen Binding Agonist Platelet Agonists (e.g., ADP, Collagen) Fibrinogen Fibrinogen

Caption: Signaling pathway of platelet aggregation and its inhibition by UR-2922.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of UR-2922, the active metabolite of this compound.

Table 1: Receptor Binding Affinity of UR-2922

ParameterValueCell Type
Kd<1 nMHuman Platelets
koff90 minHuman Platelets
Ki (resting platelets)<1 nMHuman Platelets

Data sourced from[1][3].

Table 2: In Vitro Inhibitory Activity of UR-2922 on Platelet Aggregation

AgonistIC50Species
ADP1.29 µMHuman
Collagen14.46 µMHuman
Thrombin12.84 µMHuman
U4661940.24 µMHuman

Data sourced from[1].

Table 3: Pharmacodynamic Properties of this compound/UR-2922

ParameterValueSpecies
Duration of Efficacy (in vivo)>24 hNot Specified
Half-life on Platelets60-80 hNot Specified
Half-life of Aggregation Inhibition24 hNot Specified

Data sourced from[3][4].

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the isolation of platelet-rich plasma from whole blood, a critical first step for platelet aggregation assays.

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Protocol:

  • Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.

  • Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP), using a sterile pipette and transfer it to a fresh 15 mL conical tube.

  • The remaining packed red and white blood cells can be further centrifuged at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank in aggregometry.

  • Keep the PRP and PPP at room temperature and use within 4 hours of blood collection.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist and the inhibitory effect of UR-2922.

Materials:

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • UR-2922 (active form of this compound) dissolved in an appropriate vehicle (e.g., DMSO, saline)

  • Platelet agonists (e.g., ADP, collagen, thrombin)

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

Protocol:

  • Pre-warm the aggregometer to 37°C.

  • Pipette 450 µL of PRP into a cuvette with a stir bar. Place the cuvette in the incubation well of the aggregometer for 5 minutes to allow the platelets to equilibrate.

  • Add 50 µL of the vehicle or varying concentrations of UR-2922 to the PRP and incubate for the desired time (e.g., 10 minutes).

  • Calibrate the aggregometer by placing a cuvette with PPP (representing 100% aggregation/light transmission) and a cuvette with PRP (representing 0% aggregation/light transmission) into the appropriate channels.

  • Transfer the cuvette containing the pre-incubated PRP and UR-2922 to the assay channel.

  • Add a specific concentration of a platelet agonist (e.g., 10 µM ADP) to the cuvette to induce aggregation.

  • Record the change in light transmission for 5-10 minutes.

  • The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls.

  • To determine the IC50 value, perform the assay with a range of UR-2922 concentrations and plot the percentage of inhibition against the log of the inhibitor concentration.

cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 15 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Equilibrate Equilibrate PRP at 37°C PRP->Equilibrate Add_UR2922 Add UR-2922 or Vehicle Equilibrate->Add_UR2922 Incubate Incubate Add_UR2922->Incubate Add_Agonist Add Platelet Agonist Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for the platelet aggregation assay.

Fibrinogen Binding Assay

This assay directly measures the ability of UR-2922 to inhibit the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets.

Materials:

  • Washed platelets

  • Fluorescently labeled fibrinogen (e.g., Alexa Fluor 488-fibrinogen)

  • Platelet agonist (e.g., ADP)

  • UR-2922

  • Flow cytometer

Protocol:

  • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Adjust the platelet concentration to approximately 1 x 108 cells/mL.

  • In a series of microcentrifuge tubes, pre-incubate the washed platelets with varying concentrations of UR-2922 or vehicle for 10 minutes at room temperature.

  • Add the platelet agonist (e.g., 20 µM ADP) to activate the platelets.

  • Immediately add a saturating concentration of fluorescently labeled fibrinogen and incubate for 15 minutes in the dark at room temperature.

  • Stop the reaction by adding a 10-fold excess of ice-cold buffer.

  • Analyze the samples by flow cytometry, measuring the mean fluorescence intensity (MFI) of the platelet population.

  • The MFI is proportional to the amount of bound fibrinogen. Calculate the percentage of inhibition of fibrinogen binding for each concentration of UR-2922 relative to the vehicle control.

General Cell Culture Considerations for Platelet Handling

While platelets are not cultured in the traditional sense of cell lines, maintaining their viability and function ex vivo is critical for reliable experimental outcomes.

  • Aseptic Technique: Although not a long-term culture, handle blood products using sterile techniques to prevent bacterial contamination which can activate platelets.

  • Temperature: Maintain platelets at room temperature. Refrigeration can cause irreversible platelet activation.

  • pH: The pH of the platelet suspension should be maintained around 7.4.

  • Gentle Handling: Avoid vigorous vortexing or pipetting, as this can cause shear stress and premature platelet activation. Gently invert tubes to mix.

These protocols and notes provide a foundational framework for the investigation of this compound and its active form, UR-2922, in the context of their anti-platelet activity. For specific experimental conditions, further optimization may be required.

References

Application Notes and Protocols for the Use of UR-3216 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing UR-3216, a prodrug of the potent glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist UR-2922, in Western blot experiments to investigate its effects on platelet signaling pathways.

Introduction

This compound is a selective and orally active antagonist of the platelet surface glycoprotein IIb/IIIa receptor, also known as integrin αIIbβ3. Its active metabolite, UR-2922, binds with high affinity (Kd < 1 nM) to the GPIIb/IIIa receptor, inhibiting platelet aggregation.[1] Western blotting is a powerful technique to analyze the downstream effects of this compound on intracellular signaling cascades initiated by GPIIb/IIIa engagement. This document outlines the procedures to assess the impact of this compound on the phosphorylation status of key signaling proteins such as Focal Adhesion Kinase (FAK), Src, and Protein Kinase C (PKC) substrates.

Principle of the Experiment

The binding of agonists to the GPIIb/IIIa receptor on platelets triggers a series of intracellular signaling events, often involving the phosphorylation of various proteins. This compound, through its active form UR-2922, is expected to inhibit these downstream signaling events by blocking the receptor. This inhibitory effect can be visualized and quantified by Western blotting using phospho-specific antibodies against key signaling molecules. A reduction in the phosphorylation of these target proteins in the presence of this compound would indicate its efficacy as a GPIIb/IIIa antagonist.

Signaling Pathway

The GPIIb/IIIa signaling pathway plays a crucial role in platelet activation and aggregation. Upon activation, the receptor binds to its ligands, such as fibrinogen, initiating a cascade of intracellular events. This "outside-in" signaling involves the activation of several protein tyrosine kinases, including c-Src and FAK. These kinases, in turn, phosphorylate a host of downstream targets, leading to the activation of enzymes like Phospholipase Cγ2 (PLCγ2) and Protein Kinase C (PKC), ultimately resulting in platelet aggregation and thrombus formation. GPIIb/IIIa antagonists like UR-2922 are designed to interrupt this signaling cascade.

GPIIb_IIIa_Signaling cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling GPIIb/IIIa GPIIb/IIIa c_Src c_Src GPIIb/IIIa->c_Src Activates FAK FAK GPIIb/IIIa->FAK Activates Fibrinogen Fibrinogen Fibrinogen->GPIIb/IIIa Binds to PLCg2 PLCg2 c_Src->PLCg2 Phosphorylates & Activates FAK->PLCg2 Phosphorylates & Activates PKC PKC PLCg2->PKC Activates Platelet_Aggregation Platelet_Aggregation PKC->Platelet_Aggregation Leads to UR_3216 This compound (UR-2922) UR_3216->GPIIb/IIIa Inhibits

Caption: GPIIb/IIIa signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the effect of UR-2922 (the active form of this compound) on the phosphorylation of downstream signaling proteins. This data is for illustrative purposes and should be experimentally determined.

Target ProteinAgonistUR-2922 Concentration (nM)% Inhibition of Phosphorylation (Mean ± SD)
FAK (pY397) Thrombin (0.1 U/mL)125 ± 5
1060 ± 8
10095 ± 3
Src (pY416) Thrombin (0.1 U/mL)120 ± 6
1055 ± 7
10090 ± 4
PKC substrate (e.g., Pleckstrin) Thrombin (0.1 U/mL)130 ± 7
1065 ± 9
10098 ± 2

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on agonist-induced protein phosphorylation in platelets.

Materials and Reagents
  • Cell Culture: Human platelets isolated from whole blood or a relevant cell line expressing GPIIb/IIIa (e.g., CHRF-288-11).

  • Small Molecule Inhibitor: this compound (prodrug) or UR-2922 (active form). A stock solution should be prepared in an appropriate solvent (e.g., DMSO).

  • Agonist: Thrombin, ADP, or collagen to stimulate platelet activation.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[2][3]

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (total and phospho-specific for FAK, Src, PKC substrates), HRP-conjugated secondary antibodies, and ECL detection reagent.[2][3][4]

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Platelet_Isolation Isolate Platelets Cell_Treatment Treat cells with this compound/UR-2922 Platelet_Isolation->Cell_Treatment Agonist_Stimulation Stimulate with Agonist Cell_Treatment->Agonist_Stimulation Cell_Lysis Lyse Cells Agonist_Stimulation->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Image_Acquisition Acquire Image Detection->Image_Acquisition Densitometry Densitometric Analysis Image_Acquisition->Densitometry Normalization Normalize to Total Protein Densitometry->Normalization Quantification Quantify Phosphorylation Changes Normalization->Quantification

Caption: Experimental workflow for Western blot analysis of this compound effects.

Step-by-Step Protocol
  • Platelet Isolation and Preparation:

    • Isolate human platelets from fresh whole blood using standard differential centrifugation methods.

    • Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and adjust the platelet count to the desired concentration (e.g., 2-5 x 10^8 cells/mL).

    • Allow platelets to rest for at least 30 minutes at 37°C before starting the experiment.

  • Cell Treatment with this compound/UR-2922:

    • Pre-incubate the platelet suspension with varying concentrations of UR-2922 (e.g., 0, 1, 10, 100 nM) or the corresponding vehicle control (e.g., DMSO) for a predetermined time (e.g., 15-30 minutes) at 37°C.[4] If using the prodrug this compound with cells that can metabolize it, incubation times may need to be optimized.

  • Agonist Stimulation:

    • Following incubation with the inhibitor, stimulate the platelets with an agonist such as thrombin (e.g., 0.1 U/mL) for a short period (e.g., 1-5 minutes) at 37°C with gentle agitation to induce protein phosphorylation.

  • Cell Lysis:

    • Immediately stop the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors to the platelet suspension.[2][3]

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[2]

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[2]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-FAK (pY397) or rabbit anti-phospho-Src (pY416)) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL reagent and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a loading control protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software. The level of phosphorylated protein should be normalized to the level of the corresponding total protein.

Troubleshooting

  • High Background: Insufficient blocking or washing. Increase blocking time or the number of washes. Use a fresh blocking solution.

  • Weak or No Signal: Insufficient protein loading, low antibody concentration, or inactive secondary antibody. Check protein concentration, optimize antibody dilutions, and ensure the secondary antibody is active.

  • Non-specific Bands: Antibody cross-reactivity or protein degradation. Use a more specific primary antibody and ensure protease inhibitors are always included in the lysis buffer.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the mechanism of action of this compound and its impact on platelet signaling pathways. This information is valuable for both basic research and the development of novel antiplatelet therapies.

References

UR-3216 labeling for fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Clarification on UR-3216

Initial research indicates that this compound is a prodrug form of UR-2922, a potent oral platelet GPIIb/IIIa antagonist developed for the treatment of cardiovascular diseases.[1][2][3][4][5] There is no evidence in the reviewed scientific literature to suggest that this compound is a fluorescent compound or has been utilized for fluorescence microscopy applications.

Given the user's interest in fluorescence microscopy labeling for drug development professionals, this document will pivot to a relevant and well-documented alternative: fluorescent labeling of the sigma-2 receptor. The sigma-2 receptor is a key biomarker in proliferating cells, particularly in cancer, making it a target of significant interest in drug development and cell biology research.[6][7][8] We will use the fluorescent probe SW120 as a model to provide comprehensive application notes and protocols.

Application Notes: Fluorescent Labeling of Sigma-2 Receptors using SW120

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is highly overexpressed in a variety of proliferating tumor cells compared to their quiescent counterparts, establishing it as a valuable biomarker for cancer research.[6][9][10] Fluorescently labeled ligands that selectively bind to this receptor are powerful tools for visualizing and quantifying cell proliferation. SW120 is a novel, high-affinity fluorescent probe designed specifically for the sigma-2 receptor, enabling researchers to study receptor localization, trafficking, and to assess the proliferative status of cells both in vitro and in vivo.[7][11][12]

2. Mechanism of Action

SW120 is a small molecule probe that exhibits high binding affinity and selectivity for the sigma-2 receptor over the sigma-1 subtype.[7] Following binding to the receptor on the cell surface, the SW120-receptor complex is internalized, partly via an endocytotic mechanism.[12][13] The fluorescent signal of SW120 has been shown to localize within several key organelles, including the endoplasmic reticulum, mitochondria, and lysosomes, as well as the plasma membrane, reflecting the distribution of the sigma-2 receptor.[11][12][13] Importantly, the fluorescence intensity of SW120 positively correlates with the expression of Ki-67, a well-established marker of cell proliferation.[12][13]

3. Applications in Research and Drug Development

  • Visualization of Proliferating Cells: SW120 allows for the direct visualization of proliferating cancer cells in culture, providing a clear distinction from non-proliferating cells.

  • High-Content Screening: The probe can be integrated into automated microscopy platforms to screen for compounds that inhibit cell proliferation by quantifying changes in fluorescence intensity.

  • Mechanism of Action Studies: Researchers can use SW120 to investigate the biological functions of the sigma-2 receptor, including its role in cholesterol homeostasis and cell signaling pathways.[9][14]

  • In Vivo Tumor Imaging: In preclinical animal models, SW120 can be used to non-invasively image the proliferative status of tumors.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the SW120 probe based on published studies.

Table 1: Receptor Binding and Selectivity Profile of SW120

Receptor Target Binding Affinity (Ki) Selectivity (Sigma-1/Sigma-2)
Sigma-2 11 nM 41-fold
Sigma-1 450 nM

Data from Zeng et al. (2007).[7]

Table 2: Cellular Uptake and Retention Kinetics of SW120 in MDA-MB-435 Cells

Kinetic Parameter Value
Time to reach 50% max. fluorescence intensity 11 minutes
Time for 50% washout of cellular fluorescence 1 hour

Data from Zeng et al. (2011).[11][12][13]

Detailed Experimental Protocols

Protocol 1: In Vitro Labeling of Adherent Cells for Fluorescence Microscopy

This protocol describes the steps for labeling adherent cancer cells (e.g., MDA-MB-435) with SW120 for microscopic analysis.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips suitable for imaging.

  • Complete cell culture medium.

  • SW120 stock solution (1 mM in DMSO, store at -20°C).

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Optional: DAPI solution (300 nM in PBS) for nuclear counterstaining.[15]

  • Antifade mounting medium.

Procedure:

  • Cell Preparation: Grow cells to 60-80% confluency. Ensure monolayers for optimal imaging.

  • Labeling Solution Preparation: Dilute the SW120 stock solution to a final concentration of 50-100 nM in pre-warmed complete culture medium. Protect from light.

  • Cell Labeling: Remove the existing culture medium and add the SW120 labeling solution to the cells. Incubate for 20-30 minutes at 37°C in a CO₂ incubator.[12][13]

  • Wash: Aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Fixation (Optional): For fixed-cell imaging, add 4% PFA and incubate for 15 minutes at room temperature.[16] Wash three times with PBS. For live-cell imaging, proceed directly to imaging after the wash step.

  • Counterstaining (Optional): If using a nuclear counterstain, incubate fixed cells with DAPI solution for 5 minutes.[15] Wash twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Visualize using a fluorescence microscope (confocal is recommended for subcellular localization) with filter sets appropriate for the NBD fluorophore (Excitation/Emission: ~465/535 nm) and any counterstains used.[11]

Protocol 2: Co-localization Studies with Organelle Markers

This protocol allows for the simultaneous visualization of SW120 and specific subcellular organelles in live cells.

Procedure:

  • Label live cells with SW120 as described in Protocol 1, steps 1-4.

  • After washing out the unbound SW120, incubate the cells with a pre-warmed medium containing an organelle-specific live-cell stain (e.g., MitoTracker™ Red CMXRos). Follow the manufacturer’s instructions for concentration and incubation time.

  • Wash the cells as per the organelle stain protocol.

  • Image the cells immediately on a confocal microscope, using sequential scanning to prevent spectral bleed-through between the SW120 and the organelle marker channels.

  • Analyze the acquired images using software with co-localization analysis tools (e.g., calculating the Pearson's Correlation Coefficient).

Mandatory Visualizations

Sigma2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm S2R Sigma-2 Receptor (TMEM97) EGFR EGFR S2R->EGFR interacts with PKC PKC EGFR->PKC RAF RAF PKC->RAF Transcription Transcription & Cell Proliferation RAF->Transcription downstream signaling

Caption: Role of Sigma-2 receptor in cell proliferation signaling.[9]

Experimental_Workflow A 1. Seed Cells on Imaging-Grade Plates B 2. Prepare SW120 Labeling Medium A->B C 3. Incubate Cells with SW120 (37°C, 20-30 min) B->C D 4. Wash 3x with PBS C->D E 5. Live-Cell Imaging OR Fix & Permeabilize D->E F 6. Optional: Counterstain with DAPI E->F G 7. Mount and Seal F->G H 8. Confocal Microscopy and Image Analysis G->H

Caption: Workflow for cell labeling and fluorescence microscopy using SW120.

References

Application Notes and Protocols: UR-3216 as a Chemical Probe for the GPIIb/IIIa Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

UR-3216 is an orally bioavailable prodrug of UR-2922, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor (GPIIb/IIIa), also known as integrin αIIbβ3.[1][2] The GPIIb/IIIa receptor is a key mediator of platelet aggregation, playing a crucial role in hemostasis and thrombosis.[3][4] Upon platelet activation by agonists such as ADP, thrombin, or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, primarily fibrinogen and von Willebrand factor (vWF).[3][5] This binding crosslinks platelets, leading to the formation of a platelet plug.[6] UR-2922, the active metabolite of this compound, exhibits high affinity for the human platelet GPIIb/IIIa receptor and a slow dissociation rate, leading to a prolonged duration of action.[7][8] These characteristics make this compound a valuable chemical probe for studying the role of the GPIIb/IIIa receptor in platelet function and a potential starting point for the development of antiplatelet therapies.[1][9]

Target Protein: Glycoprotein IIb/IIIa (Integrin αIIbβ3)

The GPIIb/IIIa receptor is a heterodimeric transmembrane protein complex found on the surface of platelets.[4] It is the most abundant integrin on platelets, with approximately 50,000 to 80,000 copies per cell.[10] The receptor exists in a low-affinity, inactive state on resting platelets.[5] Platelet activation triggers "inside-out" signaling pathways that lead to a conformational change in the extracellular domain of GPIIb/IIIa, switching it to a high-affinity state for its ligands.[11][12] Ligand binding to the activated GPIIb/IIIa receptor then initiates "outside-in" signaling, which promotes further platelet activation, spreading, and clot retraction.[13][14]

Signaling Pathway

The activation of the GPIIb/IIIa receptor is a central event in platelet aggregation. The process can be broadly divided into "inside-out" and "outside-in" signaling.

  • Inside-Out Signaling: Various platelet agonists, such as thrombin, ADP, and collagen, bind to their respective G protein-coupled receptors (GPCRs) or tyrosine kinase-linked receptors on the platelet surface.[12][15] This initiates intracellular signaling cascades involving key molecules like phospholipase C (PLC), protein kinase C (PKC), and an increase in intracellular calcium levels.[9][16] These signals converge on the cytoplasmic tails of the GPIIb/IIIa receptor, leading to the binding of proteins like talin and kindlin.[17] This interaction disrupts the association between the αIIb and β3 cytoplasmic tails, triggering a conformational change that propagates to the extracellular domains, thereby increasing the receptor's affinity for ligands like fibrinogen.[11]

  • Outside-In Signaling: The binding of fibrinogen or vWF to the activated GPIIb/IIIa receptors on adjacent platelets forms crosslinks, leading to platelet aggregation.[6] This ligand engagement also triggers "outside-in" signaling, which involves the clustering of the GPIIb/IIIa receptors and the recruitment of various signaling proteins, including Src family kinases, to the cytoplasmic domains.[14] This outside-in signaling further amplifies platelet activation, leading to irreversible aggregation, platelet spreading, and clot retraction.[13] this compound, through its active form UR-2922, blocks the binding of ligands to the GPIIb/IIIa receptor, thereby inhibiting both platelet aggregation and subsequent outside-in signaling.[7]

GPIIbIIIa_Signaling cluster_agonists Platelet Agonists cluster_receptors Platelet Surface Receptors cluster_inside_out Inside-Out Signaling cluster_gpiibiiia GPIIb/IIIa Receptor cluster_outside_in Outside-In Signaling Agonists Thrombin, ADP, Collagen, TXA2 Receptors GPCRs, GPVI Agonists->Receptors PLC PLC Activation Receptors->PLC Ca_PKC ↑ [Ca2+], PKC Activation PLC->Ca_PKC Talin_Kindlin Talin/Kindlin Binding Ca_PKC->Talin_Kindlin GPIIbIIIa_inactive Inactive GPIIb/IIIa (Low Affinity) Talin_Kindlin->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active Active GPIIb/IIIa (High Affinity) GPIIbIIIa_inactive->GPIIbIIIa_active Ligand_Binding Fibrinogen/vWF Binding GPIIbIIIa_active->Ligand_Binding Aggregation Platelet Aggregation Ligand_Binding->Aggregation Outside_In Src Kinases, etc. Aggregation->Outside_In Spreading_Retraction Spreading & Clot Retraction Outside_In->Spreading_Retraction UR3216 This compound (UR-2922) UR3216->Ligand_Binding Inhibits

Caption: GPIIb/IIIa Signaling Pathway and Inhibition by this compound.

Quantitative Data for this compound and its Active Metabolite, UR-2922

The following tables summarize the key in vitro and in vivo parameters of this compound and its active form, UR-2922.

ParameterValueSpeciesReference
Target GPIIb/IIIa ReceptorHuman[7]
Kd <1 nMHuman[7]
Ki <1 nMHuman[18]
koff 90 minHuman[7]
Activity High-affinity antagonistHuman[7]
Table 1: In Vitro Activity of UR-2922 (Active Metabolite)
ParameterValueSpeciesReference
Bioavailability 52%Beagle Dog[19]
Duration of Efficacy >24 hIn vivo models[7]
Platelet Aggregation Inhibition >80%In vivo models[18]
Excretion Primarily biliaryRat, Dog[19]
Table 2: In Vivo Properties of this compound

Experimental Protocols

This is the gold standard method for assessing platelet aggregation.[20] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Principle: PRP is a turbid suspension. Upon addition of an agonist (e.g., ADP, collagen), platelets aggregate, forming larger clumps. This reduces the turbidity of the plasma, allowing more light to pass through, which is detected by a photodetector. The extent of aggregation is proportional to the increase in light transmission.[21]

Protocol:

  • Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[22]

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[21]

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The PPP serves as the 100% transmission reference.[23]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation with this compound/UR-2922:

    • Pre-incubate aliquots of PRP with various concentrations of UR-2922 (or a vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

  • Aggregation Measurement:

    • Place the PRP samples in the aggregometer cuvettes with a stir bar and allow them to equilibrate to 37°C.[21]

    • Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.

    • Add a platelet agonist (e.g., 5-10 µM ADP) to initiate aggregation.[24]

    • Record the change in light transmission for 5-10 minutes.[25]

  • Data Analysis:

    • The maximum aggregation percentage is calculated relative to the PPP control.

    • Plot the dose-response curve of UR-2922 concentration versus percentage inhibition of aggregation to determine the IC₅₀ value.

LTA_Workflow cluster_sample_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifuge (150-200g) Blood_Collection->Centrifuge1 Centrifuge2 Centrifuge (2000g) Blood_Collection->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubation Incubate PRP with UR-2922 (37°C) PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Baseline Set Baseline (PRP=0%, PPP=100%) PPP->Baseline Aggregometer Place in Aggregometer (37°C with stirring) Incubation->Aggregometer Aggregometer->Baseline Add_Agonist Add Agonist (e.g., ADP) Baseline->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calc_Inhibition Calculate % Inhibition Record->Calc_Inhibition IC50 Determine IC50 Calc_Inhibition->IC50

Caption: Workflow for Light Transmission Aggregometry (LTA).

This method offers an alternative to LTA, requiring smaller sample volumes and being suitable for analyzing whole blood samples.[2][26]

Principle: Two aliquots of platelets (or whole blood) from the same donor are labeled with different fluorescent dyes (e.g., FITC and PE-conjugated anti-CD41/61 antibodies). The aliquots are mixed, and an agonist is added to induce aggregation. The formation of platelet aggregates is detected by flow cytometry as events that are positive for both fluorescent colors.[26]

Protocol:

  • Blood Collection: Collect whole blood as described for LTA.

  • Platelet Labeling:

    • Divide a PRP or whole blood sample into two aliquots.

    • Label one aliquot with a FITC-conjugated anti-CD41 antibody and the other with a PE-conjugated anti-CD41 antibody for 15 minutes at room temperature in the dark.

  • Incubation with this compound/UR-2922:

    • Mix the two labeled platelet populations in equal volumes.

    • Add various concentrations of UR-2922 (or vehicle control) and incubate for 15 minutes at 37°C.

  • Aggregation Induction:

    • Add a platelet agonist (e.g., ADP) and incubate for a defined period (e.g., 5-10 minutes) at 37°C with gentle agitation.

  • Fixation:

    • Stop the aggregation reaction by adding a fixative solution (e.g., 1% formaldehyde).

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Identify single platelets (FITC-positive or PE-positive only) and platelet aggregates (dual-positive for FITC and PE).[26]

  • Data Analysis:

    • Calculate the percentage of aggregation as the number of dual-positive events divided by the total number of platelet events.

    • Determine the IC₅₀ of UR-2922 by plotting its concentration against the inhibition of aggregation.

Flow_Cytometry_Workflow cluster_labeling Platelet Labeling cluster_assay_flow Aggregation Assay cluster_analysis_flow Data Analysis Sample PRP or Whole Blood Aliquot1 Aliquot 1 Sample->Aliquot1 Aliquot2 Aliquot 2 Sample->Aliquot2 Label1 Label with FITC-Ab Aliquot1->Label1 Label2 Label with PE-Ab Aliquot2->Label2 Mix Mix Labeled Aliquots Label1->Mix Label2->Mix Incubate_UR Incubate with UR-2922 (37°C) Mix->Incubate_UR Add_Agonist_Flow Add Agonist (e.g., ADP) Incubate_UR->Add_Agonist_Flow Fix Fix with Formaldehyde Add_Agonist_Flow->Fix Analyze Flow Cytometry Analysis Fix->Analyze Identify_Populations Identify Single vs. Aggregate (Dual-Positive) Events Analyze->Identify_Populations Calc_Aggregation Calculate % Aggregation Identify_Populations->Calc_Aggregation IC50_Flow Determine IC50 Calc_Aggregation->IC50_Flow

Caption: Workflow for Flow Cytometry-Based Platelet Aggregation Assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing UR-3216 Concentration for IC50 Curve Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of UR-3216 for generating accurate and reproducible IC50 curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an orally active prodrug that is rapidly converted in the body to its active form, UR-2922.[1][2][3][4] UR-2922 is a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] By binding to this receptor, UR-2922 competitively inhibits the binding of fibrinogen, a key step in the final common pathway of platelet aggregation.[1] This antiplatelet activity makes this compound a potential therapeutic agent for cardiovascular diseases.[2][3]

Q2: What is an IC50 value and why is it important for this compound?

A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug, such as this compound's active form UR-2922, required to inhibit a specific biological or biochemical function by 50%.[5] For this compound, the IC50 value is crucial for determining its potency as a platelet aggregation inhibitor.[1] Establishing a precise IC50 value is a critical step in preclinical drug development, aiding in dose-response analysis and the comparison of its efficacy with other compounds.

Q3: What are the typical IC50 values reported for the active form of this compound (UR-2922)?

A3: In vitro studies have shown that UR-2922 potently inhibits human platelet aggregation induced by various agonists. The reported IC50 values are typically in the nanomolar range, although they can vary depending on the agonist used. For example, one study reported an IC50 of less than 35 nM.[4] Another study indicated IC50 values of 1.29 µM for ADP-induced aggregation and higher values for other agonists like collagen and thrombin.[1]

Q4: Can I use this compound directly in my in vitro cell-based assays?

A4: this compound is a prodrug and requires in vivo bioconversion to its active form, UR-2922, to exert its inhibitory effect.[1][2][3][4] Therefore, for in vitro cell-based assays, it is highly recommended to use the active metabolite, UR-2922, to obtain direct and accurate dose-response curves. If you are studying the metabolic activation of this compound, you may need a cellular system that can mimic this conversion.

Q5: Beyond platelet aggregation, what other cellular effects can I investigate with UR-2922?

A5: Given that UR-2922 targets integrin αIIbβ3, its effects are not limited to platelet aggregation. Researchers can investigate its impact on other integrin-dependent cellular processes, such as cell adhesion, migration, and signaling in various cell types that may express this or related integrins. However, it's important to note that UR-2922 is highly selective for GPIIb/IIIa.

Troubleshooting Guide for IC50 Curve Determination

Unreliable or inconsistent IC50 curves can arise from various experimental factors. This guide provides a structured approach to troubleshooting common issues.

Problem Potential Causes Recommended Solutions
High Variability Between Replicates - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in multi-well plates.[6]- Contamination of cell culture.[7][8]- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Fill the outer wells with sterile PBS or media to minimize evaporation.[6]- Regularly check for and discard contaminated cultures.[8]
IC50 Value Significantly Different from Literature - Different cell line or cell passage number.[8]- Variation in assay protocol (e.g., incubation time, reagent concentration).- Compound degradation due to improper storage.[8]- Use of this compound (prodrug) instead of UR-2922 (active form).- Standardize the cell line and passage number for all experiments.- Strictly adhere to a validated and consistent protocol.- Store UR-2922 according to the manufacturer's instructions, protected from light and moisture.- Confirm you are using the active metabolite, UR-2922, for in vitro assays.
Incomplete or Flat Dose-Response Curve - Concentration range of UR-2922 is too narrow or not centered around the IC50.- Low potency of the compound in the chosen assay.- Compound solubility issues at higher concentrations.[9]- Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., logarithmic dilutions).- If the compound shows low activity, consider if the target is present and functional in your cell system.- Check the solubility of UR-2922 in your assay medium. Use a suitable solvent like DMSO at a final concentration that does not affect cell viability.
Cell Viability Exceeds 100% at Low Concentrations - A phenomenon known as hormesis, where a low dose of a substance can be stimulatory.[9]- Experimental artifact or "edge effect".[6]- This can be a real biological effect. If reproducible, it should be reported.- To calculate the IC50, you can normalize the data by setting the 100% viability point to the highest observed value or use non-linear regression software that can account for this.[6]

Experimental Protocols

Protocol 1: Determination of IC50 of UR-2922 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a general procedure for determining the IC50 of UR-2922 on an adherent cell line.

Materials:

  • UR-2922

  • Appropriate cell line (e.g., a human platelet cell line or other relevant cell type)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of UR-2922 in DMSO.

    • Perform serial dilutions of the UR-2922 stock solution in complete medium to achieve the desired final concentrations. It is recommended to use a logarithmic dilution series spanning a wide range (e.g., from 1 nM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of UR-2922. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the UR-2922 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[10]

Visualizations

UR3216_Signaling_Pathway cluster_platelet Platelet UR-2922 UR-2922 GPIIb/IIIa GPIIb/IIIa UR-2922->GPIIb/IIIa Binds to Platelet_Aggregation Platelet_Aggregation GPIIb/IIIa->Platelet_Aggregation Mediates Fibrinogen Fibrinogen Fibrinogen->GPIIb/IIIa Binding Blocked This compound This compound This compound->UR-2922 Bioconversion (in vivo)

Caption: Mechanism of action of this compound.

IC50_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Prep Prepare Serial Dilutions of UR-2922 Cell_Seeding->Compound_Prep Treatment Treat Cells with UR-2922 Compound_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability vs. [UR-2922] Data_Acquisition->Data_Analysis IC50_Determination Non-linear Regression to Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic Problem Inconsistent IC50 Curve? Check_Replicates High variability between replicates? Problem->Check_Replicates Check_IC50_Value IC50 value unexpected? Problem->Check_IC50_Value Check_Curve_Shape Incomplete or flat curve? Problem->Check_Curve_Shape Sol_Replicates Review cell seeding, pipetting, and check for edge effects. Check_Replicates->Sol_Replicates Yes Sol_IC50_Value Verify cell line, protocol, compound integrity, and use of UR-2922. Check_IC50_Value->Sol_IC50_Value Yes Sol_Curve_Shape Optimize concentration range and check compound solubility. Check_Curve_Shape->Sol_Curve_Shape Yes

Caption: Troubleshooting decision tree for IC50 experiments.

References

Technical Support Center: UR-3216 and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UR-3216. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of this compound, a potent and selective GPIIb/IIIa antagonist. While this compound is known for its high selectivity, it is crucial for researchers to be aware of and have strategies to address potential off-target interactions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug that is rapidly converted to its active form, UR-2922. UR-2922 is a highly selective and potent antagonist of the platelet surface glycoprotein (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. It binds to this receptor with high affinity, preventing fibrinogen binding and subsequent platelet aggregation.

Q2: Are there any known off-target effects of this compound?

Q3: Why should I be concerned about off-target effects if this compound is known to be highly selective?

Even highly selective inhibitors can exhibit off-target effects, which can arise from several factors:

  • High Concentrations: At concentrations significantly exceeding the IC50 for the primary target, the inhibitor may bind to lower-affinity, off-target proteins.

  • Structural Homology: Off-targets may share structural similarities with the intended target, particularly in the inhibitor's binding site.

  • Cellular Context: The expression levels and accessibility of potential off-targets can vary between different cell types and experimental conditions.

Q4: What are the general strategies to minimize off-target effects in my experiments?

Minimizing off-target effects is a critical aspect of rigorous pharmacological research. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A full dose-response curve is essential to distinguish on-target from potential off-target pharmacology.

  • Use of Structurally Unrelated Inhibitors: Employ

Troubleshooting UR-3216 instability in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the novel kinase inhibitor, UR-3216, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: We are observing a rapid loss of this compound activity in our cell-based assays. What are the potential causes?

A1: A rapid loss of this compound activity is often attributed to its instability in aqueous-based cell culture media. Several factors can contribute to the degradation of small molecules like this compound.[1] These include:

  • pH-mediated hydrolysis: The pH of the cell culture medium can significantly impact the stability of a compound.[1]

  • Oxidation: Some media components, or exposure to light and air, can lead to oxidative degradation.[1]

  • Enzymatic degradation: If using serum-containing media, esterases or other enzymes present in the serum can metabolize this compound.

  • Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and tubes, reducing the effective concentration in the media.

Q2: How can we determine the stability of this compound in our specific cell culture medium?

A2: To determine the stability of this compound, we recommend performing a time-course experiment where the concentration of the compound is monitored over time in your cell culture medium at 37°C. The concentration of this compound can be quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3][4] A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: this compound is supplied as a solid. For long-term storage, it should be kept at -20°C or -80°C, protected from light. Stock solutions should be prepared in a dry, aprotic solvent such as DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can the choice of cell culture medium affect the stability of this compound?

A4: Yes, the composition of the cell culture medium can significantly impact the stability of this compound.[5][6] Some media components, such as certain amino acids or high concentrations of reducing agents, may accelerate degradation.[5][6] It is advisable to test the stability of this compound in different media if you suspect a compatibility issue.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays with this compound.

This issue can often be traced back to the degradation of this compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent Assay Results B Assess this compound Stability in Media A->B C Is Half-life < Assay Duration? B->C D Yes C->D Yes E No C->E No F Modify Assay Protocol D->F G Investigate Other Variables (e.g., cell density, reagent variability) E->G H Option 1: Replenish Media with Fresh this compound Periodically F->H I Option 2: Use a More Stable Analog (if available) F->I J Option 3: Shorten Assay Duration F->J

Caption: Troubleshooting workflow for inconsistent assay results.

Recommendations:

  • Assess Stability: First, determine the half-life of this compound in your specific cell culture medium using the protocol provided below.

  • Compare Half-life to Assay Duration: If the half-life of this compound is significantly shorter than the duration of your experiment, the effective concentration of the compound is decreasing over time, leading to inconsistent results.

  • Modify Experimental Protocol:

    • Replenish Compound: For longer-term assays, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).

    • Shorten Assay Duration: If possible, reduce the incubation time of the assay to minimize the impact of degradation.

Issue 2: this compound shows lower than expected potency.

If the observed IC50 value is higher than expected, it may be due to the reduced effective concentration of the compound.

Potential Causes and Solutions:

Potential Cause Recommended Action
Degradation in Media Confirm the stability of this compound in your assay medium. If degradation is significant, consider the protocol modifications mentioned in "Issue 1".
Adsorption to Plastics To minimize adsorption, consider using low-binding microplates. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) or a carrier protein (e.g., 0.1% BSA) in the medium can also help.
Precipitation Ensure that the final concentration of the solvent (e.g., DMSO) in the medium is low (typically <0.5%) to prevent precipitation of this compound. Visually inspect the medium for any signs of precipitation after adding the compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time using HPLC analysis.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • 96-well deep-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the cell culture medium with this compound to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Aliquot 1 mL of the this compound-containing medium into multiple wells of a 96-well deep-well plate.

  • Place the plate in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis.

  • For each time point, precipitate proteins by adding 2 volumes of cold acetonitrile to 1 volume of the medium sample.

  • Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by HPLC. A typical gradient could be 10-90% acetonitrile in water (with 0.1% TFA) over 15 minutes.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Data Analysis and Interpretation:

The percentage of this compound remaining can be plotted against time to determine the degradation kinetics and the half-life (t½) of the compound in the medium.

Fictional Stability Data for this compound:

Time (hours) % this compound Remaining (DMEM + 10% FBS) % this compound Remaining (Serum-Free DMEM)
0100100
295.298.1
488.596.5
875.192.3
2440.378.9
4815.860.1
725.245.7

Signaling Pathway

This compound is a potent inhibitor of the fictional kinase "Signal Transduction Kinase 1" (STK1), which is a key component of the "Cell Proliferation Pathway".

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STK1 STK1 Receptor->STK1 Downstream_Effector Downstream_Effector STK1->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor UR_3216 This compound UR_3216->STK1 Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: Proposed signaling pathway inhibited by this compound.

References

How to prevent UR-3216 precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with UR-3216 and its active form, UR-2922, particularly concerning precipitation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in buffer important?

A1: this compound is a prodrug that is converted in vivo to its active form, UR-2922, a potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2][3] In in vitro experiments, such as platelet aggregation assays, maintaining the solubility of the active compound in the experimental buffer is critical for obtaining accurate and reproducible results. Precipitation of the compound can lead to an underestimation of its potency and inconsistent data.

Q2: What are the key chemical features of the active form, UR-2922, that influence its solubility?

A2: The chemical structure of UR-2922 contains both acidic and basic functional groups, specifically a carboxylic acid and a carbamimidoyl (amidine) group. The ionization state of these groups is dependent on the pH of the solution, which in turn significantly impacts the molecule's overall charge and solubility. At physiological pH, the carboxylic acid is expected to be deprotonated (negatively charged), and the amidine group is likely to be protonated (positively charged), making the molecule a zwitterion.

Q3: I am observing precipitation of this compound/UR-2922 in my buffer. What are the likely causes?

A3: Precipitation of this compound or its active form UR-2922 in aqueous buffers can be attributed to several factors:

  • pH of the buffer: The solubility of UR-2922 is expected to be lowest near its isoelectric point (pI), where the net charge of the molecule is zero.

  • Buffer composition and ionic strength: High concentrations of certain salts can lead to "salting out," reducing the solubility of the compound.

  • Concentration of the compound: Exceeding the solubility limit of the compound in the chosen buffer will inevitably lead to precipitation.

  • Temperature: Temperature can influence solubility, although the effect is compound-specific.

  • Presence of organic co-solvents: The concentration and type of organic co-solvent used to prepare the stock solution can affect its compatibility with the aqueous buffer.

Troubleshooting Guide: Preventing this compound/UR-2922 Precipitation

This guide provides a systematic approach to troubleshooting and preventing precipitation issues.

Problem 1: Precipitation is observed immediately upon diluting the stock solution into the aqueous buffer.

This is a common issue when the buffer conditions are not optimal for the solubility of the compound.

Solution Workflow:

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution Precipitation Precipitation upon dilution Adjust_pH Adjust Buffer pH Precipitation->Adjust_pH Primary Action Modify_Buffer Modify Buffer Composition Adjust_pH->Modify_Buffer If precipitation persists Clear_Solution Clear Solution Adjust_pH->Clear_Solution Lower_Concentration Lower Final Concentration Modify_Buffer->Lower_Concentration If precipitation persists Modify_Buffer->Clear_Solution Add_Cosolvent Add Co-solvent Lower_Concentration->Add_Cosolvent If precipitation persists Lower_Concentration->Clear_Solution Add_Cosolvent->Clear_Solution

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Steps:

  • Adjust the pH of your buffer: The solubility of UR-2922 is likely to be significantly influenced by pH due to its ionizable groups. It is predicted to be more soluble at acidic pH (below the pKa of the carboxylic acid) and basic pH (above the pKa of the amidine group).

    • Recommendation: Prepare a series of buffers with a pH range from 4.0 to 9.0 and test the solubility of UR-2922 at your desired final concentration.

  • Modify the buffer composition:

    • Ionic Strength: While some salt is necessary to maintain physiological conditions, excessively high salt concentrations can decrease solubility. Try reducing the salt concentration of your buffer if possible.

    • Buffer Species: Consider switching to a different buffer system. Commonly used buffers for platelet studies include Phosphate-Buffered Saline (PBS), HEPES-Buffered Saline (HBS), and Tyrode's buffer.

  • Lower the final concentration: You may be exceeding the solubility limit of the compound. Perform a dose-response curve to determine the effective concentration range and work within the soluble limits.

  • Incorporate a co-solvent: If permissible for your experimental system, adding a small percentage of an organic co-solvent to your final aqueous buffer can increase solubility.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.

    • Caution: The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological activity of the platelets. Always include a vehicle control in your experiments.

Problem 2: The solution is initially clear but precipitation occurs over time.

This may indicate compound instability or slow crystallization kinetics under the current storage or experimental conditions.

Solution Workflow:

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution Delayed_Precipitation Delayed Precipitation Fresh_Preparation Prepare Fresh Solution Delayed_Precipitation->Fresh_Preparation Primary Action Storage_Temp Adjust Storage Temperature Fresh_Preparation->Storage_Temp If precipitation persists Stable_Solution Stable Solution Fresh_Preparation->Stable_Solution Add_Stabilizer Consider Stabilizing Excipients Storage_Temp->Add_Stabilizer If precipitation persists Storage_Temp->Stable_Solution Add_Stabilizer->Stable_Solution cluster_0 Platelet Activation cluster_1 Signaling Cascade cluster_2 Receptor Activation cluster_3 Platelet Aggregation Thrombin Thrombin InsideOut Inside-Out Signaling Thrombin->InsideOut ADP ADP ADP->InsideOut Collagen Collagen Collagen->InsideOut GPIIbIIIa_inactive GPIIb/IIIa (inactive) InsideOut->GPIIbIIIa_inactive GPIIbIIIa_active GPIIb/IIIa (active) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->Aggregation UR2922 UR-2922 UR2922->GPIIbIIIa_active Blocks Binding

References

UR-3216 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for UR-3216, a prodrug whose active metabolite, UR-2922, is a potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. While specific batch-to-batch variability issues for this compound are not widely reported in publicly available literature, this guide addresses common sources of variability and provides troubleshooting strategies applicable to this compound and similar small molecule inhibitors used in platelet aggregation and other cell-based assays.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments with this compound.

Issue 1: Inconsistent Inhibition of Platelet Aggregation Between Different Batches of this compound

Q: We are observing significant differences in the inhibitory effect of this compound on platelet aggregation when using different batches of the compound. What could be the cause, and how can we troubleshoot this?

A: Batch-to-batch variability in the activity of small molecule inhibitors can arise from several factors, from the compound itself to the experimental setup. Here’s a systematic approach to troubleshooting this issue:

Step 1: Verify Compound Integrity and Handling

  • Compound Storage: Confirm that all batches of this compound have been stored under the recommended conditions (e.g., temperature, humidity, light protection). Improper storage can lead to degradation of the compound.

  • Solvent Preparation: Ensure that the solvent used to dissolve this compound is of high purity and consistent across all experiments. The age of the solvent and the presence of contaminants can affect the stability and solubility of the compound.

  • Stock Solution Preparation and Storage: Prepare fresh stock solutions for each experiment whenever possible. If storing stock solutions, validate the storage conditions and duration to ensure the compound remains stable. Avoid repeated freeze-thaw cycles.

Step 2: Standardize the Experimental Protocol

  • Assay Conditions: Minor variations in assay conditions can lead to significant differences in results. Standardize parameters such as incubation times, temperature, and agonist concentrations.

  • Cell/Platelet Health: The viability and activation state of the platelets are critical. Ensure that platelet-rich plasma (PRP) is prepared consistently and used within a defined timeframe.[1]

  • Pipetting and Dilutions: Inaccurate pipetting, especially for serial dilutions, is a common source of error. Calibrate pipettes regularly and use appropriate techniques to ensure accuracy.

Step 3: Perform Quality Control Checks on New Batches

  • Analytical Characterization: If possible, perform analytical tests such as HPLC or mass spectrometry to confirm the identity, purity, and concentration of each new batch of this compound.[2][3]

  • Dose-Response Curve: Generate a full dose-response curve for each new batch and compare the IC50 values. This will provide a quantitative measure of the compound's potency.

Experimental Workflow for Investigating Batch-to-Batch Variability

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Inconsistent results with new this compound batch B Verify Compound Storage and Handling A->B Step 1 C Standardize Experimental Protocol B->C Step 2 D Perform Quality Control on New Batch C->D Step 3 E Consistent results achieved D->E Outcome

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Issue 2: Higher Than Expected IC50 Value for this compound

Q: The calculated IC50 value for our batch of this compound is significantly higher than what is reported in the literature for similar GPIIb/IIIa inhibitors. What are the potential reasons for this discrepancy?

A: A higher-than-expected IC50 value suggests reduced potency of the inhibitor or issues with the assay system.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Compound Degradation Verify the storage conditions and age of the this compound batch. Prepare fresh stock solutions.
Inaccurate Concentration Confirm the concentration of the stock solution. If possible, use a spectrophotometric or chromatographic method to quantify the compound.
Suboptimal Assay Conditions Optimize agonist concentration. An excessively high agonist concentration may require a higher concentration of the inhibitor to achieve 50% inhibition.
Platelet Preparation Issues Ensure consistent and gentle preparation of platelet-rich plasma (PRP) to avoid premature platelet activation.[1] Use fresh blood samples for each experiment.
Presence of Interfering Substances Ensure all reagents and plasticware are clean and free of contaminants that could interfere with the assay.

Comparative IC50 Values for GPIIb/IIIa Antagonists

The following table provides a summary of reported IC50 values for various GPIIb/IIIa antagonists to serve as a reference. Note that these values can vary depending on the specific assay conditions.

Compound Agonist IC50 (nM) Reference
AbciximabADP (20 µM)74[4]
EptifibatideADP (20 µM)238[4]
TirofibanADP (20 µM)55[4]
OrbofibanADP (20 µM)105[4]
RoxifibanADP (20 µM)27[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a prodrug that is converted in the body to its active form, UR-2922. UR-2922 is a selective antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3, on the surface of platelets. By binding to this receptor, UR-2922 blocks the binding of fibrinogen, which is essential for platelet aggregation and thrombus formation.

GPIIb/IIIa Signaling Pathway

G cluster_0 Platelet Activation cluster_1 Inside-Out Signaling cluster_2 GPIIb/IIIa Activation cluster_3 Platelet Aggregation Agonist Agonist (e.g., ADP, Thrombin) Receptor Platelet Receptor Agonist->Receptor Signal Intracellular Signaling Cascade Receptor->Signal GPIIbIIIa_inactive Inactive GPIIb/IIIa Signal->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Fibrinogen Fibrinogen Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation binds Fibrinogen->Aggregation UR3216 This compound (active form) UR3216->GPIIbIIIa_active blocks

Caption: The signaling pathway of platelet aggregation and the inhibitory action of this compound.

Q2: What are the key steps in a platelet aggregation assay using Light Transmission Aggregometry (LTA)?

LTA is considered the gold standard for assessing platelet function.[5] The key steps are outlined below.

Experimental Protocol: Platelet Aggregation Assay by LTA

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a blank.

  • Assay Setup:

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

  • Incubation with this compound: Add different concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time.

  • Initiate Aggregation: Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP and record the change in light transmission over time as platelets aggregate.

  • Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. Calculate the IC50 value for this compound from the dose-response curve.

Q3: What are some common sources of variability in cell-based assays in general?

Variability in cell-based assays can be attributed to biological, technical, and environmental factors.

Factor Sources of Variability
Biological Cell line misidentification, genetic drift, passage number, cell health and viability, contamination (e.g., mycoplasma).
Technical Pipetting errors, inconsistent cell seeding density, edge effects in microplates, reagent variability (lot-to-lot), instrument calibration.
Environmental Incubator temperature and CO2 fluctuations, vibrations, light exposure.

Logical Relationship for Troubleshooting General Assay Variability

G cluster_0 Potential Causes cluster_1 Troubleshooting Actions A Inconsistent Assay Results B Biological Variability A->B C Technical Variability A->C D Environmental Variability A->D E Cell line authentication Standardize cell culture B->E F Calibrate pipettes Optimize seeding density C->F G Monitor incubator Control lab environment D->G

Caption: Key factors contributing to general assay variability and corresponding troubleshooting actions.

References

Technical Support Center: UR-3216 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UR-3216 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize experimental outcomes and address common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo studies with this compound, offering potential causes and solutions.

Issue Potential Causes Recommended Solutions
Low or Variable Bioavailability Improper Formulation: this compound, like many small molecules, may have solubility challenges. An inappropriate vehicle can lead to poor dissolution and absorption.- Vehicle Selection: While specific solubility data for this compound is not publicly available, common vehicles for oral gavage in preclinical studies include aqueous solutions with suspending or solubilizing agents. Consider using 0.5% (w/v) carboxymethyl cellulose (CMC) or a formulation containing a small percentage of a non-ionic surfactant like Tween 80.[1][2] - Formulation Preparation: Ensure the compound is uniformly suspended or completely dissolved in the vehicle. Sonication may aid in achieving a homogenous mixture. Prepare fresh formulations daily to avoid degradation.
Gavage Technique Error: Incorrect oral gavage technique can lead to administration into the trachea instead of the esophagus, or cause stress to the animal, affecting gastrointestinal motility and absorption.- Proper Restraint and Technique: Ensure proper restraint of the animal to align the head and body. Use a flexible gavage needle with a ball tip to minimize the risk of esophageal injury. Advance the needle slowly and do not force it. If resistance is met, withdraw and reposition.[3][4][5][6] - Volume and Speed: Administer the appropriate volume based on the animal's weight (typically 5-10 mL/kg for rats). Inject the formulation slowly to prevent regurgitation and aspiration.[5]
Inconsistent or Unexpected Efficacy Dosing Regimen: The dose and frequency of administration may not be optimal for the specific animal model or disease state.- Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your model. An ED50 of 0.05 mg/kg has been reported for inhibiting ADP-induced platelet aggregation in cynomolgus monkeys.[4] - Timing of Administration: this compound has a prolonged duration of efficacy (>24 hours).[5] Consider the timing of administration relative to the experimental endpoint.
Metabolism Differences: The conversion of the prodrug this compound to its active form, UR-2922, may vary between species and even between individual animals.- Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the plasma concentrations of both this compound and UR-2922 to correlate exposure with efficacy.
Excessive Bleeding or Lack of Bleeding Incorrect Dose: The dose may be too high, leading to excessive bleeding, or too low, resulting in a lack of effect on bleeding time.- Dose Titration: Carefully titrate the dose to find a balance between antithrombotic efficacy and acceptable bleeding risk. - Bleeding Time Assay: Standardize the bleeding time assay protocol, including the location and depth of the incision, to ensure consistency.[7][8]
Platelet Function Variability: The baseline platelet function can vary between animals.- Baseline Measurements: Measure baseline platelet aggregation or bleeding time before drug administration to account for individual variability.
Difficulty with Platelet Aggregation Assays Sample Preparation: Issues with blood collection, anticoagulant choice, and sample handling can significantly impact platelet aggregation results.[9]- Anticoagulant: Use an appropriate anticoagulant, such as sodium citrate. - Handling: Process blood samples promptly to avoid spontaneous platelet activation. Gently mix the blood with the anticoagulant. - Temperature: Maintain samples at room temperature, as cooling can activate platelets.[10]
Inconsistent Agonist Response: The concentration or preparation of the platelet agonist (e.g., ADP, collagen) may be inconsistent.- Agonist Preparation: Prepare fresh agonist solutions for each experiment and validate their activity.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is an orally active prodrug of UR-2922.[7] UR-2922 is a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[5][11] By blocking this receptor, UR-2922 prevents the binding of fibrinogen, which is the final common pathway for platelet aggregation, thereby inhibiting thrombus formation.[9][12]

2. What is the recommended oral vehicle for this compound in preclinical studies?

While a specific, universally validated vehicle for this compound is not documented in publicly available literature, common and generally safe vehicles for oral administration in rodents include:

  • 0.5% (w/v) Carboxymethyl Cellulose (CMC) in water: A widely used suspending agent.[2]

  • 10% (v/v) Dimethyl Sulfoxide (DMSO) in water or saline: Can aid in solubilizing compounds, though potential toxicity at higher concentrations should be considered.[13]

  • Corn oil: Suitable for lipophilic compounds.[1]

It is crucial to assess the solubility and stability of this compound in the chosen vehicle before initiating in vivo studies.

3. What is a typical dose for this compound in vivo?

The effective dose of this compound can vary depending on the animal species and the experimental model. An ED50 of 0.05 mg/kg for the inhibition of ADP-induced platelet aggregation has been reported in cynomolgus monkeys.[4] For initial studies in rats, a dose range bracketing this value could be a starting point for a dose-response experiment. A loading dose of 0.1 mg/kg followed by maintenance doses of <0.05 mg/kg has been suggested.[7]

4. How is this compound metabolized and excreted?

This compound is a prodrug that is rapidly converted to its active form, UR-2922, in the body.[5] It is primarily excreted through the bile, which is advantageous as it may not accumulate in subjects with renal impairment.[7]

5. What are the key pharmacokinetic parameters of this compound?

This compound exhibits high bioavailability.[5] In conscious beagle dogs, the bioavailability was reported to be 52%.[4] The active metabolite, UR-2922, has a high affinity for the GPIIb/IIIa receptor and a slow dissociation rate, leading to a prolonged duration of action of over 24 hours.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide a comparative overview of typical pharmacokinetic parameters for oral GPIIb/IIIa antagonists in preclinical species.

Table 1: In Vivo Efficacy and Bioavailability of this compound

Parameter Species Value Reference
ED50 (ADP-induced platelet aggregation)Cynomolgus Monkey0.05 mg/kg[4]
BioavailabilityBeagle Dog52%[4]

Table 2: Representative Pharmacokinetic Parameters of an Oral GPIIb/IIIa Antagonist in Rats (Comparative Data)

Note: The following data is representative of a small molecule oral GPIIb/IIIa antagonist and is intended for comparative purposes, as specific pharmacokinetic data for this compound in rats is not publicly available.

Parameter Value Description
Tmax~1-2 hoursTime to reach maximum plasma concentration.
CmaxVariable (dose-dependent)Maximum plasma concentration.
t1/2~2-4 hoursElimination half-life.
Bioavailability~10-30%The fraction of the administered dose that reaches systemic circulation.

Experimental Protocols

Protocol: In Vivo Platelet Aggregation Assay in Rats

This protocol describes a method to assess the in vivo efficacy of orally administered this compound by measuring ex vivo platelet aggregation.

1. Animal Preparation and Dosing: a. Acclimatize male Wistar rats (250-300g) for at least one week before the experiment. b. Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% CMC). c. Administer this compound or vehicle control via oral gavage at the desired dose(s).

2. Blood Collection: a. At a predetermined time point post-dosing (e.g., 2, 4, or 24 hours), anesthetize the rats. b. Collect blood via cardiac puncture into a syringe containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). c. Gently invert the tube several times to ensure proper mixing.

3. Platelet-Rich Plasma (PRP) Preparation: a. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP. b. Carefully collect the supernatant (PRP). c. Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

4. Platelet Aggregation Measurement: a. Use a platelet aggregometer to measure light transmission. b. Pipette a sample of PRP into a cuvette with a stir bar and place it in the aggregometer. c. Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP. d. Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to the PRP and record the change in light transmission over time (typically 5-10 minutes). e. The percentage of platelet aggregation is calculated based on the maximum change in light transmission.

5. Data Analysis: a. Compare the percentage of platelet aggregation in the this compound treated groups to the vehicle control group. b. Calculate the percentage of inhibition of platelet aggregation for each dose of this compound.

Visualizations

GPIIb_IIIa_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Collagen Collagen GPVI GPVI Receptor Collagen->GPVI InsideOut Inside-Out Signaling Cascade P2Y12->InsideOut PAR1->InsideOut GPVI->InsideOut GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) InsideOut->GPIIb_IIIa_inactive Activation GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds UR3216 This compound (Prodrug) UR2922 UR-2922 (Active) UR3216->UR2922 Metabolism UR2922->GPIIb_IIIa_active Inhibition Aggregation Platelet Aggregation Fibrinogen->Aggregation

Caption: GPIIb/IIIa signaling pathway and the mechanism of action of this compound.

Experimental_Workflow acclimatization 1. Animal Acclimatization formulation 2. This compound Formulation acclimatization->formulation dosing 3. Oral Gavage Administration formulation->dosing blood_collection 4. Blood Collection dosing->blood_collection prp_prep 5. PRP Preparation blood_collection->prp_prep aggregation_assay 6. Platelet Aggregation Assay prp_prep->aggregation_assay data_analysis 7. Data Analysis aggregation_assay->data_analysis

Caption: A typical experimental workflow for assessing this compound efficacy in vivo.

Troubleshooting_Tree start Inconsistent Efficacy? check_formulation Check Formulation (Solubility, Stability) start->check_formulation Yes check_gavage Review Gavage Technique check_formulation->check_gavage Formulation OK issue_resolved Issue Resolved check_formulation->issue_resolved Issue Found & Corrected check_dose Evaluate Dose Regimen check_gavage->check_dose Technique OK check_gavage->issue_resolved Issue Found & Corrected check_assay Validate Aggregation Assay check_dose->check_assay Dose OK check_dose->issue_resolved Issue Found & Corrected check_assay->issue_resolved Assay OK check_assay->issue_resolved Issue Found & Corrected

Caption: A troubleshooting decision tree for inconsistent in vivo efficacy results.

References

UR-3216 unexpected results in [Specific Assay]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with UR-3216 in specific assays. The content is structured in a question-and-answer format to directly address common issues.

Troubleshooting Guide: Unexpected Results in Platelet Aggregation Assays

Q1: We are observing lower-than-expected inhibition of platelet aggregation with this compound in our light transmission aggregometry (LTA) assay. What are the potential causes?

A1: Lower-than-expected efficacy of this compound, a prodrug of the potent GPIIb/IIIa antagonist UR-2922, in LTA assays can stem from several factors related to the experimental protocol and reagents.

Potential Causes and Troubleshooting Steps:

  • Inappropriate Anticoagulant: The choice of anticoagulant is critical. The inhibitory effects of GPIIb/IIIa antagonists can be enhanced when assessed in blood or plasma anticoagulated with a calcium chelator like sodium citrate.[1][2] If you are using a non-chelating anticoagulant such as heparin, the concentration of UR-2922 required for effective inhibition may be considerably higher.[2]

    • Recommendation: If possible, use sodium citrate as the anticoagulant. If your protocol requires heparin, consider performing a dose-response curve to determine the optimal concentration of this compound for your specific conditions.

  • Suboptimal Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP, collagen, arachidonic acid) is a crucial parameter.[3][4] Using an excessively high concentration of the agonist can overcome the inhibitory effect of this compound, leading to an underestimation of its potency.

    • Recommendation: Titrate your agonist to a concentration that induces a submaximal aggregation response in your control samples. This will increase the sensitivity of the assay to inhibitors. Refer to the table below for commonly used agonist concentration ranges.

  • Sample Handling and Preparation: Platelets are sensitive to handling. Improper sample preparation can lead to pre-activation of platelets, which may affect the assay results.

    • Recommendation: Ensure consistent and gentle mixing of blood samples. Process whole blood specimens within 4 hours of collection and store them at room temperature, as cooling can lead to platelet activation.[5]

Table 1: Recommended Agonist Concentrations for Light Transmission Aggregometry

AgonistTypical Concentration Range
ADP1 - 20 µM
Arachidonic Acid0.5 - 1.5 mM
Collagen1.25 - 5 µg/mL
Ristocetin0.5 - 1.5 g/L
Epinephrine5 - 10 µM
TRAP1 - 20 µM
U466191 µM

Data compiled from multiple sources.[4]

Q2: We are observing high variability in our platelet aggregation results between experiments with this compound. How can we improve reproducibility?

A2: High variability in platelet aggregation assays is a common challenge. Several factors related to the donor, sample preparation, and assay execution can contribute to this.

Potential Causes and Troubleshooting Steps:

  • Donor-to-Donor Variability: There is significant inter-individual variability in platelet responsiveness.[6]

    • Recommendation: Whenever possible, use platelets from the same healthy donor who has not taken any medications known to affect platelet function (e.g., NSAIDs, certain antibiotics) for at least two weeks.[7]

  • Inconsistent Sample Preparation: As mentioned previously, the handling of platelets is critical.

    • Recommendation: Standardize your protocol for blood collection, centrifugation to prepare platelet-rich plasma (PRP), and platelet count adjustment. Perform aggregation studies in parallel with control platelets to minimize artifactual differences.[3]

  • Assay Drift: The responsiveness of platelets can change over time after blood collection.

    • Recommendation: Perform all experiments within a consistent and narrow time window after sample preparation.

Frequently Asked Questions (FAQs)

Q3: What is the mechanism of action of this compound?

A3: this compound is a prodrug that is rapidly converted in the body to its active form, UR-2922. UR-2922 is a highly potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2][8] By binding to this receptor, UR-2922 blocks the final common pathway of platelet aggregation, preventing the binding of fibrinogen and von Willebrand factor, which are essential for forming platelet plugs.[9]

Q4: Are there any known off-target effects of this compound or its active metabolite, UR-2922?

A4: The available literature emphasizes the high selectivity of UR-2922 for the GPIIb/IIIa receptor. A distinguishing feature of UR-2922 is that it does not induce ligand-induced binding sites (LIBS), a conformational change in the GPIIb/IIIa receptor that can be associated with prothrombotic effects with some other small molecule antagonists.[2][8] While off-target effects, where a drug binds to unintended molecules, are a general concern in pharmacology, specific off-target effects for this compound/UR-2922 have not been prominently reported in the provided search results.[10]

Q5: Can this compound interfere with other cellular signaling pathways?

A5: The primary and well-documented activity of this compound's active form, UR-2922, is the blockade of the GPIIb/IIIa receptor. This receptor is central to the final steps of platelet aggregation. While GPIIb/IIIa is a key player in platelet signaling, extensive information on the impact of this compound on other, unrelated signaling pathways is not detailed in the provided search results. The focus of the literature is on its intended antiplatelet effect.

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA) for Assessing this compound Efficacy

  • Blood Collection: Collect whole blood from a healthy, consenting donor into a tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will be used as a blank.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Incubation with this compound: Pre-incubate the PRP with the desired concentrations of this compound (or its active form, UR-2922) or vehicle control for a specified time at 37°C.

  • Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar at 37°C. Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).

  • Initiate Aggregation: Add a platelet agonist (e.g., ADP at 5 µM) to the PRP and record the change in light transmittance for 5-10 minutes.

  • Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmittance. Compare the aggregation in the presence of this compound to the vehicle control to determine the percentage of inhibition.

Visualizations

GPIIb_IIIa_Signaling_Pathway cluster_activation Platelet Activation Agonists Agonists (e.g., ADP, Thrombin, Collagen) Receptors Surface Receptors Agonists->Receptors bind to InsideOut Inside-Out Signaling Receptors->InsideOut initiate GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) InsideOut->GPIIb_IIIa_inactive activates GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active conformational change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation cross-links platelets UR3216 This compound (Prodrug) UR2922 UR-2922 (Active Drug) UR3216->UR2922 is converted to UR2922->GPIIb_IIIa_active blocks

Caption: GPIIb/IIIa Signaling Pathway and this compound Mechanism.

Troubleshooting_Workflow Start Unexpected Result: Lower-than-Expected Inhibition Check_Anticoagulant Check Anticoagulant Start->Check_Anticoagulant Is_Citrate Using Sodium Citrate? Check_Anticoagulant->Is_Citrate Check_Agonist Check Agonist Concentration Is_Concentration_Optimal Is Agonist Concentration Submaximal? Check_Agonist->Is_Concentration_Optimal Check_Handling Review Sample Handling Is_Handling_Standardized Is Sample Handling Standardized? Check_Handling->Is_Handling_Standardized Is_Citrate->Check_Agonist Yes Consider_Dose_Response Consider Dose-Response Curve with Heparin Is_Citrate->Consider_Dose_Response No (e.g., Heparin) Is_Concentration_Optimal->Check_Handling Yes Titrate_Agonist Titrate Agonist to Submaximal Concentration Is_Concentration_Optimal->Titrate_Agonist No Standardize_Protocol Standardize Collection, Centrifugation, and Time Is_Handling_Standardized->Standardize_Protocol No End Re-run Assay Is_Handling_Standardized->End Yes Consider_Dose_Response->Check_Agonist Titrate_Agonist->Check_Handling Standardize_Protocol->End

Caption: Troubleshooting Workflow for LTA Assays with this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis: UR-3216 versus Abciximab in Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel oral platelet Glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist, UR-3216, and the established intravenous agent, Abciximab. It is intended for researchers, scientists, and drug development professionals engaged in the fields of cardiology and thrombosis. This document synthesizes available preclinical data to objectively evaluate the efficacy, mechanism of action, and experimental validation of both compounds.

Introduction to GPIIb/IIIa Inhibition

The GPIIb/IIIa receptor is a key integrin found on the surface of platelets. Its activation is the final common pathway for platelet aggregation, leading to thrombus formation. Inhibition of this receptor is a potent therapeutic strategy for preventing arterial thrombosis, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI). This comparison focuses on this compound, a next-generation oral prodrug, and Abciximab, a widely used intravenous monoclonal antibody fragment.

Mechanism of Action

Both this compound and Abciximab target the GPIIb/IIIa receptor to prevent its binding to fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation. However, their molecular nature, route of administration, and binding kinetics differ significantly.

This compound is an orally administered prodrug that is rapidly converted to its active form, UR-2922 .[1] UR-2922 is a small molecule antagonist that exhibits high affinity for the human platelet GPIIb/IIIa receptor.[1][2]

Abciximab is the Fab fragment of a chimeric human-murine monoclonal antibody administered intravenously.[3] It binds to the GPIIb/IIIa receptor, as well as the vitronectin (αvβ3) receptor.[3] Its mechanism is thought to involve steric hindrance, blocking large molecules from accessing the receptor.[4]

cluster_0 Platelet Aggregation Pathway cluster_1 Points of Inhibition Thrombotic Stimuli Thrombotic Stimuli Platelet Activation Platelet Activation Thrombotic Stimuli->Platelet Activation GPIIb/IIIa Activation GPIIb/IIIa Activation Platelet Activation->GPIIb/IIIa Activation Fibrinogen Binding Fibrinogen Binding GPIIb/IIIa Activation->Fibrinogen Binding Platelet Aggregation Platelet Aggregation Fibrinogen Binding->Platelet Aggregation This compound (Oral) This compound (Oral) This compound (Oral)->GPIIb/IIIa Activation Inhibits Abciximab (IV) Abciximab (IV) Abciximab (IV)->Fibrinogen Binding Blocks

Figure 1: Simplified signaling pathway of platelet aggregation and the inhibitory action of this compound and Abciximab.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound (as its active form UR-2922) and Abciximab. The data highlights the high potency of the oral compound in comparison to the established intravenous agent.

CompoundParameterValueReference
UR-2922 IC50 (Platelet Aggregation)< 35 nM[1]
Receptor Affinity (Kd)< 1 nM[2]
Dissociation Rate (koff)90 min[2]
Abciximab IC50 (ADP-induced Aggregation)1.25 - 2.3 µg/mL[5]
IC50 (αvβ3-mediated Adhesion)0.34 µg/mL[4][6]
Receptor Affinity (KD)5 nmol/L[7]

Table 1: In Vitro Efficacy and Receptor Binding Characteristics

FeatureThis compoundAbciximabReference
Administration OralIntravenous[1][3]
Active Form UR-2922Abciximab[1]
Bioavailability HighN/A (IV)[1]
Duration of Efficacy > 24 hoursPlatelet function recovers over 48 hours[1][4]
Plasma Half-life Favorable for once-daily dosing< 10 minutes (initial)[1][4]

Table 2: Pharmacokinetic and Pharmacodynamic Profile Comparison

Experimental Protocols

The data presented in this guide are primarily derived from in vitro platelet aggregation assays. A generalized protocol for such an assay is provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a reference for 100% aggregation.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar in a light transmission aggregometer.

    • The test compound (UR-2922 or Abciximab) at various concentrations is added to the PRP and incubated.

    • A platelet agonist (e.g., ADP, collagen, or thrombin receptor-activating peptide) is added to induce aggregation.

    • The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.

  • Data Analysis: The percentage of aggregation is calculated relative to the PPP control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of platelet aggregation, is determined from the dose-response curve.

Start Start Blood Collection (Citrated) Blood Collection (Citrated) Start->Blood Collection (Citrated) Centrifugation (Low Speed) Centrifugation (Low Speed) Blood Collection (Citrated)->Centrifugation (Low Speed) PRP Isolation PRP Isolation Centrifugation (Low Speed)->PRP Isolation Incubation with Inhibitor Incubation with Inhibitor PRP Isolation->Incubation with Inhibitor Addition of Agonist Addition of Agonist Incubation with Inhibitor->Addition of Agonist Measure Light Transmission Measure Light Transmission Addition of Agonist->Measure Light Transmission Data Analysis (IC50) Data Analysis (IC50) Measure Light Transmission->Data Analysis (IC50) End End Data Analysis (IC50)->End

Figure 2: General experimental workflow for an in vitro platelet aggregation assay.

Conclusion

The available preclinical data indicates that this compound, through its active metabolite UR-2922, is a highly potent inhibitor of platelet GPIIb/IIIa receptors. Its high affinity, slow dissociation rate, and oral bioavailability suggest a favorable profile for a once-daily oral antiplatelet therapy. In comparison, Abciximab is a well-characterized and effective intravenous agent, though its use is limited to the acute, in-hospital setting. The in vitro data suggests that UR-2922 has a comparable, if not more potent, inhibitory profile on a molar basis. Further clinical investigation is warranted to establish the therapeutic potential of this compound in the management of thrombotic diseases.

References

UR-3216: A Comparative Guide to a New Generation GPIIb/IIIa Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of UR-3216, an orally active platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist, with other inhibitors targeting the same pathway. The information presented is based on available experimental data to offer an objective overview for research and drug development professionals.

Executive Summary

This compound is a prodrug that is rapidly converted in the body to its active form, UR-2922. This active metabolite is a highly potent and selective inhibitor of the GPIIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. Experimental data indicates that UR-2922 exhibits a high affinity for the GPIIb/IIIa receptor, with a dissociation constant (Ki) of less than 1 nM, and a slow dissociation rate. Notably, UR-2922 is distinguished from other small molecule GPIIb/IIIa antagonists, such as orbofiban, by its lack of prothrombotic activity and its inability to induce ligand-induced binding sites (LIBS), suggesting a potentially safer profile.

Comparative Potency of GPIIb/IIIa Inhibitors

The potency of UR-2922 has been demonstrated in in vitro studies measuring the inhibition of platelet aggregation induced by various agonists. The half-maximal inhibitory concentration (IC50) for UR-2922 is less than 35 nM, indicating its high potency. In comparative analyses, UR-2922 has been shown to be more potent than other oral GPIIb/IIIa antagonists like sibrafiban, xemilofiban, and orbofiban.

The following table summarizes the IC50 values for UR-2922 and other selected GPIIb/IIIa inhibitors against ADP-induced platelet aggregation.

InhibitorIC50 (ADP-induced Platelet Aggregation)
UR-2922 (active form of this compound) < 35 nM
RoxifibanNot available in nM
OrbofibanNot available in nM
AbciximabNot available in nM
TirofibanNot available in nM
EptifibatideNot available in nM

Note: Direct comparative studies under identical experimental conditions are limited. The provided IC50 values are sourced from available literature and may have been determined using varying experimental setups.

Signaling Pathway and Mechanism of Action

The GPIIb/IIIa receptor is the final common pathway for platelet aggregation. Various agonists, including adenosine diphosphate (ADP), collagen, and thrombin, can activate platelets, leading to a conformational change in the GPIIb/IIIa receptor. This activation allows the receptor to bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. This compound, through its active form UR-2922, acts as a direct antagonist of the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.

GPIIb_IIIa_Signaling_Pathway cluster_agonists Platelet Agonists cluster_platelet Platelet cluster_aggregation Platelet Aggregation ADP ADP Receptors G-protein Coupled Receptors (e.g., P2Y12, PAR1) ADP->Receptors Collagen Collagen Collagen->Receptors Thrombin Thrombin Thrombin->Receptors Inside_Out_Signaling Inside-Out Signaling (Talin, Kindlin) Receptors->Inside_Out_Signaling Signal Transduction GPIIb_IIIa_Inactive Inactive GPIIb/IIIa Receptor Inside_Out_Signaling->GPIIb_IIIa_Inactive GPIIb_IIIa_Active Active GPIIb/IIIa Receptor GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_Active->Fibrinogen Platelet_Aggregation Platelet Aggregation Fibrinogen->Platelet_Aggregation Cross-linking UR_3216 This compound (UR-2922) UR_3216->GPIIb_IIIa_Active Inhibition

Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to a specific agonist.

Methodology:

  • Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells. The supernatant PRP is carefully collected.

  • Platelet-Poor Plasma (PPP) Preparation: A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a reference for 100% light transmission.

  • Assay Procedure:

    • Aliquots of PRP are placed in cuvettes with a stir bar and pre-warmed to 37°C in an aggregometer.

    • A baseline light transmission is established for each sample.

    • The test inhibitor (e.g., UR-2922) or vehicle control is added to the PRP and incubated for a specified time.

    • A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP (100% aggregation) and the baseline PRP (0% aggregation). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Platelet_Aggregation_Workflow Start Start Blood_Collection Collect Whole Blood (Sodium Citrate) Start->Blood_Collection Centrifuge_PRP Low-Speed Centrifugation (200g, 15 min) Blood_Collection->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation (2000g, 10 min) Blood_Collection->Centrifuge_PPP Prepare_PRP Collect Platelet-Rich Plasma (PRP) Centrifuge_PRP->Prepare_PRP Assay_Setup Pre-warm PRP in Aggregometer Prepare_PRP->Assay_Setup Prepare_PPP Collect Platelet-Poor Plasma (PPP) Centrifuge_PPP->Prepare_PPP Add_Inhibitor Add this compound or other inhibitors Assay_Setup->Add_Inhibitor Add_Agonist Add Platelet Agonist (ADP, Collagen, etc.) Add_Inhibitor->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Data_Analysis Calculate % Inhibition and IC50 Measure_Aggregation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a platelet aggregation assay.

GPIIb/IIIa Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an inhibitor to the GPIIb/IIIa receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer.

  • Radioligand: A radiolabeled ligand that specifically binds to the GPIIb/IIIa receptor (e.g., [³H]-fibrinogen or a radiolabeled small molecule antagonist) is used.

  • Assay Procedure:

    • A fixed concentration of the radioligand is incubated with the washed platelets in the presence of increasing concentrations of the unlabeled test inhibitor (e.g., UR-2922).

    • The mixture is incubated at room temperature or 37°C to allow binding to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard GPIIb/IIIa antagonist.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters. The filters retain the platelets with the bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of inhibitor that displaces 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound, through its active form UR-2922, is a potent and selective oral GPIIb/IIIa antagonist. Its high affinity, slow dissociation rate, and lack of prothrombotic activity in preclinical studies distinguish it from earlier generations of oral GPIIb/IIIa inhibitors. The provided experimental protocols offer a framework for the in vitro characterization of this compound and other inhibitors targeting the platelet GPIIb/IIIa receptor. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profile of this compound in a clinical setting.

Validating UR-3216 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of UR-3216, a prodrug of the potent glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist, UR-2992. Understanding and confirming that a drug binds to its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines traditional and modern biophysical assays, presenting their methodologies and offering a framework for comparing the performance of this compound against other GPIIb/IIIa antagonists such as abciximab, tirofiban, and eptifibatide.

Introduction to this compound and its Target

This compound is an orally active prodrug that is rapidly converted to its active form, UR-2992. UR-2992 is a highly potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor, also known as integrin αIIbβ3. This receptor plays a crucial role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen to GPIIb/IIIa, UR-2992 effectively inhibits platelet aggregation and thrombus formation.

The validation of this compound's target engagement is essential to correlate its pharmacological effect with its mechanism of action. This guide explores various in-cell assays that can be employed for this purpose.

Comparative Assays for Target Engagement

A variety of techniques can be utilized to confirm and quantify the binding of this compound to the GPIIb/IIIa receptor in a cellular context. These methods range from established functional assays to cutting-edge biophysical approaches that directly measure target binding.

Data Summary: Comparison of Target Engagement Assays
Assay TypePrincipleAdvantagesDisadvantagesApplicability for this compound
Light Transmittance Aggregometry (LTA) Measures the change in light transmission through a platelet-rich plasma sample upon agonist-induced aggregation.Functional readout, well-established.Indirect measure of target binding, requires fresh platelets.High
Flow Cytometry Quantifies the binding of fluorescently labeled antibodies or ligands to the GPIIb/IIIa receptor on the platelet surface.Single-cell analysis, can measure receptor occupancy directly.Requires specific antibodies, can be complex to set up.High
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of the target protein upon ligand binding.Label-free, confirms intracellular target binding.May not be suitable for all membrane proteins, requires specific antibodies for detection.Moderate to High
NanoBRET™ Target Engagement Assay A proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.High-throughput, real-time measurement of binding in live cells.Requires genetic modification of the target protein.Moderate (requires engineered cells)
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.Real-time kinetics, label-free.Requires purified protein, may not fully represent the cellular environment.Low (for in-cell validation)
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.Low sample consumption, can be used in complex biological matrices.Requires fluorescent labeling of the target or ligand.Moderate
Isothermal Titration Calorimetry (ITC) Directly measures the heat change that occurs upon binding of a ligand to a target protein.Provides a complete thermodynamic profile of the interaction.Requires large amounts of purified protein, low throughput.Low (for in-cell validation)

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to perform comparative studies.

Light Transmittance Aggregometry (LTA)

Objective: To functionally assess the inhibitory effect of UR-2992 (the active metabolite of this compound) and other GPIIb/IIIa antagonists on platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 15 minutes.

  • Aggregation Assay:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Pre-warm the PRP samples to 37°C for 10 minutes.

    • Add varying concentrations of UR-2992, abciximab, tirofiban, or eptifibatide to the PRP and incubate for 5 minutes.

    • Place the cuvettes in an aggregometer and establish a baseline light transmittance with PRP (0%) and PPP (100%).

    • Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or thrombin receptor activator peptide (TRAP).

    • Record the change in light transmittance for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each antagonist concentration compared to the vehicle control.

    • Determine the IC₅₀ value for each compound.

Flow Cytometry for GPIIb/IIIa Receptor Occupancy

Objective: To directly quantify the binding of UR-2992 and other antagonists to the GPIIb/IIIa receptor on the surface of platelets.

Methodology:

  • Sample Preparation:

    • Collect whole blood in sodium citrate tubes.

    • Incubate whole blood with varying concentrations of UR-2992, abciximab, tirofiban, or eptifibatide for 15 minutes at room temperature.

  • Staining:

    • To a fixed volume of the incubated blood, add a saturating concentration of a fluorescently labeled monoclonal antibody that recognizes an epitope on the GPIIb/IIIa receptor that is not blocked by the antagonist (e.g., FITC-conjugated anti-CD41).

    • In a parallel set of tubes, add a fluorescently labeled antibody that competes with the antagonist for the same binding site (e.g., FITC-conjugated PAC-1, which binds to the activated GPIIb/IIIa receptor).

    • Incubate in the dark for 20 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Fix the samples with 1% paraformaldehyde.

    • Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter properties.

    • Measure the mean fluorescence intensity (MFI) of the platelet population for each antibody.

  • Data Analysis:

    • Calculate the percentage of receptor occupancy based on the reduction in MFI of the competing antibody in the presence of the antagonist.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of UR-2992 to the GPIIb/IIIa receptor in a cellular environment by measuring changes in its thermal stability.

Methodology:

  • Cell Treatment:

    • Use a human platelet cell line or isolated human platelets.

    • Treat the cells with UR-2992 or a vehicle control at the desired concentration and incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the amount of soluble GPIIb/IIIa using Western blotting or an ELISA with an antibody specific for the αIIb or β3 subunit.

  • Data Analysis:

    • Plot the amount of soluble GPIIb/IIIa as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of UR-2992 indicates target engagement and stabilization.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts.

GPIIb_IIIa_Signaling_Pathway GPIIb/IIIa Signaling Pathway cluster_platelet Platelet Agonist Agonist (e.g., ADP, Thrombin) Receptor Agonist Receptor Agonist->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut GPIIb_IIIa_inactive GPIIb/IIIa (inactive) InsideOut->GPIIb_IIIa_inactive GPIIb_IIIa_active GPIIb/IIIa (active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation UR3216 This compound (UR-2992) UR3216->GPIIb_IIIa_active Inhibition

Caption: GPIIb/IIIa signaling pathway and the inhibitory action of this compound.

Flow_Cytometry_Workflow Flow Cytometry Workflow for Receptor Occupancy cluster_workflow Experimental Workflow Blood Whole Blood Sample Incubate Incubate with This compound/Comparator Blood->Incubate Stain Stain with Fluorescent Antibody (e.g., FITC-PAC-1) Incubate->Stain Fix Fix with Paraformaldehyde Stain->Fix Analyze Analyze on Flow Cytometer Fix->Analyze Data Calculate % Receptor Occupancy Analyze->Data

Caption: Workflow for determining GPIIb/IIIa receptor occupancy using flow cytometry.

CETSA_Principle Principle of Cellular Thermal Shift Assay (CETSA) cluster_principle CETSA Principle cluster_no_drug Without Drug cluster_with_drug With this compound Protein_unbound Target Protein Heat_unbound Heat Protein_unbound->Heat_unbound Denatured_unbound Denatured & Aggregated Heat_unbound->Denatured_unbound Protein_bound Target Protein Drug This compound Protein_bound->Drug Complex Protein-Drug Complex Heat_bound Heat Complex->Heat_bound Stable Stable & Soluble Heat_bound->Stable

Caption: The principle of CETSA for confirming target engagement.

Conclusion

Validating the cellular target engagement of this compound is a critical step to ensure its mechanism of action is well-understood. This guide provides a comparative overview of various assays that can be employed for this purpose. While traditional functional assays like LTA provide valuable information on the overall effect of this compound on platelet function, modern biophysical techniques such as flow cytometry and CETSA offer more direct and quantitative evidence of target binding within the complex cellular environment. The choice of assay will depend on the specific research question, available resources, and the desired level of detail. By employing the methodologies outlined in this guide, researchers can effectively validate and compare the target engagement of this compound with other GPIIb/IIIa antagonists, thereby contributing to a more complete understanding of its pharmacological profile.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The active form of UR-3216, UR-2922, is a high-affinity antagonist of the platelet receptor GPIIb/IIIa, with a dissociation constant (Kd) of less than 1 nM.[1] Given the structural similarities within the integrin family, particularly between the β3 subunits of GPIIb/IIIa (β3) and the vitronectin receptor αvβ3, assessing the cross-reactivity of GPIIb/IIIa antagonists is a crucial step in preclinical development to ensure target selectivity and minimize potential side effects.

Data Presentation: Target Selectivity Profile

The following table presents illustrative data on the binding affinity of UR-2922 for its primary target, GPIIb/IIIa, and the closely related integrin, αvβ3. The value for GPIIb/IIIa is based on published data, while the value for αvβ3 is a hypothetical representation of a highly selective compound, a desirable characteristic for modern GPIIb/IIIa antagonists.

CompoundTargetParameterValue (nM)Selectivity Ratio (αvβ3/GPIIb/IIIa)
UR-2922 GPIIb/IIIa (αIIbβ3) Kd < 1 >1000
αvβ3IC50>1000

Note: The IC50 value for αvβ3 is illustrative and represents a hypothetical scenario of high selectivity. Actual experimental validation is required.

Experimental Protocols

To determine the selectivity of a compound like UR-2922, a competitive radioligand binding assay is a standard and robust method.

Competitive Radioligand Binding Assay for GPIIb/IIIa and αvβ3

Objective: To determine the binding affinity (Ki) of UR-2922 for GPIIb/IIIa and αvβ3 by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptors: Purified human platelet GPIIb/IIIa and purified human αvβ3 integrin.

  • Radioligand: [³H]-Eptifibatide or another suitable high-affinity radiolabeled antagonist.

  • Test Compound: UR-2922, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Tris-buffered saline (TBS) containing Ca²⁺, Mg²⁺, and a protein carrier like BSA.

  • Filtration System: 96-well glass fiber filter plates and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Receptor Immobilization: Purified GPIIb/IIIa or αvβ3 is coated onto the wells of a 96-well plate.

  • Competitive Binding:

    • A fixed concentration of the radioligand ([³H]-Eptifibatide) is added to each well.

    • A range of concentrations of the unlabeled test compound (UR-2922) is added to the wells to compete with the radioligand for binding to the immobilized receptor.

    • Control wells include:

      • Total Binding: Radioligand only.

      • Non-specific Binding: Radioligand in the presence of a saturating concentration of a known unlabeled antagonist.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through the glass fiber filter plates using a vacuum manifold. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway Comparison

cluster_0 GPIIb/IIIa Signaling in Platelets cluster_1 αvβ3 Signaling in Endothelial Cells Agonist Platelet Agonists (e.g., ADP, Thrombin) Activation Inside-Out Signaling Agonist->Activation GPIIbIIIa_inactive Inactive GPIIb/IIIa Activation->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation UR3216 UR-2922 UR3216->GPIIbIIIa_active Vitronectin Vitronectin avb3 αvβ3 Integrin Vitronectin->avb3 FAK FAK avb3->FAK CellSignaling Cell Adhesion, Migration, Proliferation FAK->CellSignaling Potential_CrossReactivity Potential UR-2922 Cross-Reactivity Potential_CrossReactivity->avb3 cluster_workflow Workflow for Determining Cross-Reactivity step1 Immobilize Receptor (GPIIb/IIIa or αvβ3) step2 Add Radioligand and UR-2922 (competitor) step1->step2 step3 Incubate to Reach Equilibrium step2->step3 step4 Filter and Wash to Separate Bound/Free step3->step4 step5 Quantify Radioactivity (Scintillation Counting) step4->step5 step6 Data Analysis: IC50 and Ki Determination step5->step6

References

UR-3216: A Comparative Analysis of a Novel Oral GPIIb/IIIa Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UR-3216's Performance with Alternative Therapies, Supported by Experimental Data.

This compound, a prodrug of the potent platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist UR-2922, represents a significant advancement in the development of oral antiplatelet therapies. Its unique pharmacological profile addresses key limitations of previous oral GPIIb/IIIa inhibitors. This guide provides a comprehensive comparison of this compound with other oral GPIIb/IIIa antagonists, focusing on its mechanism of action, preclinical efficacy, and key differentiating features.

Mechanism of Action: Potent and Sustained Inhibition of Platelet Aggregation

This compound's active metabolite, UR-2922, is a highly selective and potent antagonist of the GPIIb/IIIa receptor. This receptor is the final common pathway for platelet aggregation, binding to fibrinogen to form the primary platelet plug. By blocking this interaction, UR-2922 effectively inhibits platelet aggregation induced by a variety of agonists.[1]

A key differentiator of UR-2922 is its high affinity for the human platelet receptor (K(d) <1 nM) and its slow dissociation rate (k(off) = 90 min) in vitro.[2][3] This results in a prolonged duration of action, exceeding 24 hours, which is a significant advantage over other oral GPIIb/IIIa antagonists.[2][3]

Furthermore, and of critical importance, UR-2922 does not induce ligand-induced binding sites (LIBS).[2][3] The expression of LIBS by other antagonists, such as orbofiban, has been linked to a prothrombotic state and an increased risk of thrombocytopenia.[2] The absence of LIBS induction with UR-2922 suggests a superior safety profile.

cluster_platelet Platelet cluster_intervention Pharmacological Intervention GPIIb/IIIa (inactive) GPIIb/IIIa (inactive) GPIIb/IIIa (active) GPIIb/IIIa (active) GPIIb/IIIa (inactive)->GPIIb/IIIa (active) Agonist (e.g., ADP, Thrombin) Platelet Aggregation Platelet Aggregation GPIIb/IIIa (active)->Platelet Aggregation Fibrinogen Binding Thrombus Formation Thrombus Formation Platelet Aggregation->Thrombus Formation This compound (Prodrug) This compound (Prodrug) UR-2922 (Active) UR-2922 (Active) This compound (Prodrug)->UR-2922 (Active) Metabolism UR-2922 (Active)->GPIIb/IIIa (active) Inhibition

Figure 1: Signaling pathway of this compound's antiplatelet effect.

Comparative Efficacy and Pharmacokinetics

Preclinical studies have demonstrated the superior profile of this compound compared to other oral GPIIb/IIIa antagonists.

ParameterThis compound / UR-2922OrbofibanRoxifibanSibrafibanXemilofiban
Platelet Aggregation Inhibition (IC50) < 35 nM[4]--Less potent than UR-2922[4]Less potent than UR-2922[4]
Monkey Efficacy (ED50) 0.05 mg/kg[4]-0.1 - 0.5 mg/kg[4]0.1 - 0.5 mg/kg[4]0.1 - 0.5 mg/kg[4]
Dog Bioavailability 52%[4]11-34%[4]11-34%[4]11-34%[4]-
Duration of Action > 24 hours[4]< 12 hours[4]< 12 hours[4]< 12 hours[4]< 12 hours[4]
LIBS Expression No[2][4]Yes[2]--Yes
Excretion Biliary[4][5]Renal-RenalRenal

Table 1: Comparative preclinical data of oral GPIIb/IIIa antagonists.

The data clearly indicates that this compound is more potent, has a longer duration of action, and exhibits higher bioavailability compared to its predecessors. The lack of LIBS induction is a crucial safety advantage. Furthermore, its biliary excretion route suggests a lower risk of accumulation in patients with renal impairment, a common comorbidity in the target patient population.[4][5]

Clinical trials with other oral GPIIb/IIIa antagonists have been largely disappointing. For instance, the SYMPHONY trials for sibrafiban showed no benefit over aspirin and were associated with an increased risk of bleeding.[6][7] These outcomes have been attributed to factors such as low affinity for the receptor, a large peak-to-trough ratio, and pro-aggregatory effects, all of which this compound is designed to overcome.[2]

Experimental Protocols

The following is a detailed protocol for a key experiment used to evaluate the efficacy of GPIIb/IIIa antagonists: the in vitro platelet aggregation assay using light transmission aggregometry (LTA).

Objective: To determine the in vitro potency of a test compound (e.g., UR-2922) in inhibiting platelet aggregation induced by a specific agonist (e.g., ADP).

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Test compound (UR-2922) at various concentrations.

  • Platelet agonist: Adenosine diphosphate (ADP).

  • Light transmission aggregometer.

  • Pipettes and other standard laboratory equipment.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect venous blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully aspirate the PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

    • Add the test compound (UR-2922) or vehicle control to the PRP and incubate for a specified period (e.g., 5-10 minutes).

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to initiate aggregation.

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) from the dose-response curve.

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Collection Blood Collection Centrifugation (Low Speed) Centrifugation (Low Speed) Blood Collection->Centrifugation (Low Speed) PRP Isolation PRP Isolation Centrifugation (Low Speed)->PRP Isolation Centrifugation (High Speed) Centrifugation (High Speed) Centrifugation (Low Speed)->Centrifugation (High Speed) Platelet Count Adjustment Platelet Count Adjustment PRP Isolation->Platelet Count Adjustment PPP Isolation PPP Isolation Centrifugation (High Speed)->PPP Isolation PPP Isolation->Platelet Count Adjustment PRP Incubation PRP Incubation Platelet Count Adjustment->PRP Incubation Add Test Compound Add Test Compound PRP Incubation->Add Test Compound Aggregometer Calibration Aggregometer Calibration Add Test Compound->Aggregometer Calibration Add Agonist (ADP) Add Agonist (ADP) Aggregometer Calibration->Add Agonist (ADP) Record Aggregation Record Aggregation Add Agonist (ADP)->Record Aggregation Calculate % Inhibition Calculate % Inhibition Record Aggregation->Calculate % Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Inhibition->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

Figure 2: Experimental workflow for in vitro platelet aggregation assay.

Conclusion

Based on the available preclinical data, this compound demonstrates a significantly improved profile over other oral GPIIb/IIIa antagonists. Its high potency, long duration of action, favorable pharmacokinetic properties, and, most importantly, its lack of LIBS induction, position it as a promising candidate for the treatment of thrombotic diseases. Further clinical investigation is warranted to confirm these advantages in a patient setting. This guide provides a foundational understanding of the experimental evidence supporting the continued development of this compound.

References

UR-3216: A Platelet Aggregation Inhibitor, Not a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

UR-3216 is a prodrug that is converted in the body to its active form, UR-2922. Contrary to the query's premise, this compound and its active metabolite are not kinase inhibitors. Instead, UR-2922 is a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] This receptor plays a crucial role in the final common pathway of platelet aggregation, a key process in blood clotting.[3][4] Therefore, a kinase selectivity profile for this compound does not exist.

The active metabolite, UR-2922, exhibits high affinity for the human platelet GPIIb/IIIa receptor with a dissociation constant (Kd) of less than 1 nM and a slow dissociation rate.[2][5] This strong and prolonged binding leads to a sustained inhibition of platelet aggregation.[1][6] this compound was developed as an oral antiplatelet agent for the treatment of cardiovascular diseases.[1][2][5]

Mechanism of Action: GPIIb/IIIa Receptor Antagonism

The GPIIb/IIIa receptor is a transmembrane protein on the surface of platelets. When platelets are activated by stimuli such as ADP, thrombin, or collagen, an "inside-out" signaling cascade causes a conformational change in the GPIIb/IIIa receptor, increasing its affinity for its ligands, primarily fibrinogen and von Willebrand factor.[3][7][8] These ligands then cross-link adjacent platelets, leading to the formation of a platelet plug.

UR-2922, the active form of this compound, binds to the GPIIb/IIIa receptor and prevents the binding of fibrinogen and other ligands. This blockade of the final step in platelet aggregation inhibits thrombus formation.[5] The signaling pathway initiated by agonist binding to platelet receptors and culminating in GPIIb/IIIa activation is depicted below.

GPIIb_IIIa_Signaling cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors cluster_signaling Intracellular Signaling cluster_integrin Integrin Activation Thrombin Thrombin GPCR GPCRs (e.g., PAR, P2Y) Thrombin->GPCR ADP ADP ADP->GPCR Collagen Collagen GPVI GPVI Collagen->GPVI PLC PLC Activation GPCR->PLC GPVI->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Talin_Kindlin Talin/Kindlin Activation Ca_PKC->Talin_Kindlin GPIIb_IIIa_inactive Inactive GPIIb/IIIa Talin_Kindlin->GPIIb_IIIa_inactive 'Inside-Out' Signaling GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation UR3216 UR-2922 (Active form of this compound) UR3216->GPIIb_IIIa_active Antagonism

Figure 1. Simplified GPIIb/IIIa signaling pathway and the inhibitory action of UR-2922.

Illustrative Kinase Selectivity Profile

For researchers interested in the format and interpretation of a kinase selectivity profile, this section provides a hypothetical example for a fictional kinase inhibitor, "Exampatinib." Kinase inhibitor profiling is a critical step in drug development to understand a compound's specificity and potential off-target effects.[9]

Data Presentation: Hypothetical Selectivity of Exampatinib

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases and determining its half-maximal inhibitory concentration (IC50) for each.[10][11][12] A lower IC50 value indicates higher potency. The data is often presented in a table comparing the inhibitor's potency against its intended target versus other kinases.

Kinase TargetFamilyIC50 (nM) for Exampatinib
Target Kinase A Tyrosine Kinase 5
Off-Target Kinase BTyrosine Kinase75
Off-Target Kinase CSerine/Threonine Kinase850
Off-Target Kinase DTyrosine Kinase> 10,000
Off-Target Kinase ESerine/Threonine Kinase2,500
Off-Target Kinase FTyrosine Kinase320
Off-Target Kinase GSerine/Threonine Kinase> 10,000
Table 1. Hypothetical kinase selectivity profile for "Exampatinib." The primary target is Kinase A. Higher IC50 values for off-target kinases indicate greater selectivity.
Experimental Protocols: Kinase Inhibition Assay

A common method for determining the IC50 of a kinase inhibitor is through in vitro kinase activity assays.[10][13] These assays measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.

General Protocol for IC50 Determination:

  • Reagent Preparation: A reaction buffer is prepared containing a specific kinase, its corresponding substrate (a peptide or protein), and ATP radiolabeled with ³³P or a fluorescent tag.

  • Compound Dilution: The test inhibitor (e.g., Exampatinib) is serially diluted to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in the reaction buffer. The reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped, typically by adding a strong acid like phosphoric acid.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.[9][13] For fluorescence-based assays, the change in fluorescence upon phosphorylation is measured.[14]

  • Data Analysis: The percentage of kinase activity relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[11][14]

This process is typically performed in a high-throughput manner using multi-well plates to screen the inhibitor against a large panel of kinases.[9][12]

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution (Multi-well Plate) cluster_detection Detection & Analysis Compound Serial Dilution of Test Inhibitor Reaction Incubate Kinase, Substrate, & Inhibitor Compound->Reaction KinasePanel Kinase Panel (Multiple Kinases) KinasePanel->Reaction Reagents Assay Reagents (Substrate, ATP, Buffer) Reagents->Reaction Start Initiate Reaction with ATP Reaction->Start Incubate Incubate at 30°C Start->Incubate Stop Stop Reaction Incubate->Stop Measure Measure Substrate Phosphorylation Stop->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot IC50 Calculate IC50 Values Plot->IC50 Profile Selectivity Profile IC50->Profile

Figure 2. General experimental workflow for determining a kinase inhibitor's selectivity profile.

References

UR-3216: A Preclinical Overview in the Absence of Phase I Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the Phase I clinical trial results and preclinical data for the platelet aggregation inhibitor UR-3216 cannot be provided at this time due to the lack of publicly available Phase I clinical trial data.

This guide, therefore, focuses on summarizing the key findings from preclinical studies of this compound, a prodrug of the active metabolite UR-2922, which acts as a selective and orally active antagonist of the platelet surface glycoprotein (GP) IIb/IIIa receptor. The information presented is intended for researchers, scientists, and drug development professionals to serve as a reference for the preclinical profile of this compound.

Preclinical Pharmacodynamics

Preclinical studies in animal models, particularly in cynomolgus monkeys, have demonstrated the potent antiplatelet activity of this compound.

ParameterSpeciesValueReference
Ex vivo ADP-induced Platelet Aggregation Inhibition Cynomolgus Monkey>80%[1]
ED50 (ADP-induced aggregation) Cynomolgus Monkey0.05 mg/kg[1]
Ki (binding affinity to resting platelets) In vitro< 1 nM[1]
Duration of Inhibition Cynomolgus Monkey> 24 hours[1]
Half-life on Platelets Not Specified60-80 hours[1]
Half-life of Aggregation Inhibition Not Specified24 hours[1]
Bleeding Time Prolongation Half-life Not Specified2 hours[1]

Preclinical Pharmacokinetics

This compound, as a prodrug, is converted to its active form, UR-2922. Preclinical pharmacokinetic studies have been conducted in beagle dogs and cynomolgus monkeys.

ParameterSpeciesValueKey FindingsReference
Bioavailability Beagle Dog52%Higher than orbofiban, sibrafiban, and roxifiban (11-34%). No significant food effect was observed for this compound.[1]
Biotransformation Beagle Dog & Cynomolgus MonkeyEfficient conversion to active form UR-2922.The active form was the only major component detected at optimal oral doses.[1]
Excretion Not SpecifiedPrimarily biliarySuggests lower potential for accumulation in patients with renal impairment.[1]

Signaling Pathway of GPIIb/IIIa Receptor Antagonism

The primary mechanism of action of this compound's active metabolite, UR-2922, is the inhibition of the GPIIb/IIIa receptor on platelets. This receptor is the final common pathway for platelet aggregation.

GPIIb_IIIa_Inhibition cluster_platelet Platelet Agonists Agonists GPIIb/IIIa_Receptor GPIIb/IIIa Receptor Agonists->GPIIb/IIIa_Receptor Activation Fibrinogen Fibrinogen GPIIb/IIIa_Receptor->Fibrinogen Binding Platelet_Aggregation Platelet Aggregation Fibrinogen->Platelet_Aggregation Cross-linking UR_2922 UR-2922 (Active Metabolite) UR_2922->GPIIb/IIIa_Receptor Inhibition

Figure 1: Simplified signaling pathway of GPIIb/IIIa receptor-mediated platelet aggregation and its inhibition by UR-2922, the active metabolite of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical studies were not fully described in the available literature. However, key methodologies can be inferred:

  • Ex vivo Platelet Aggregation: Blood samples were likely collected from animals at various time points after oral administration of this compound. Platelet-rich plasma (PRP) would have been prepared, and platelet aggregation induced by an agonist like ADP would be measured using a platelet aggregometer. The percentage of inhibition would be calculated by comparing the aggregation in samples from treated animals to that of vehicle-treated controls.

  • Pharmacokinetic Analysis: Following oral or intravenous administration of this compound, blood samples would be collected over a time course. Plasma concentrations of the prodrug and its active metabolite would be determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as bioavailability, Cmax, Tmax, and half-life would then be calculated.

Discussion

The preclinical data for this compound suggests a promising profile for an oral antiplatelet agent. Key highlights include its high oral bioavailability, potent and long-lasting inhibition of platelet aggregation, and a favorable excretion route that may be beneficial in patients with renal insufficiency.[1] The long residence time of the active metabolite on the platelets, coupled with its rapid clearance from plasma, suggests a potential for a wide therapeutic window with a reduced risk of bleeding compared to other agents.[1]

References

Safety Operating Guide

UR-3216: A Comprehensive Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of UR-3216, a novel, orally active platelet GPIIb/IIIa antagonist. As a prodrug, this compound is converted to its active form, UR-2922.[1][2][3] Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following procedures are based on the known chemical class of this compound (nitro compound and piperidine derivative), the hazard classification of its active metabolite (UR-2922), and general principles of hazardous waste management.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Hazard Assessment and Waste Classification

This compound belongs to the chemical classes of nitro compounds and piperidines.[3] Its active form, UR-2922, is classified for transport under UN number 2922, which corresponds to "Corrosive Liquids, Toxic, N.O.S."[4][5][6][7][8] This indicates that the primary hazards associated with the active form of this compound are corrosivity and toxicity. Therefore, this compound waste should be managed as a hazardous chemical waste.

Compound Chemical Class Known Hazards UN Number (Active Form)
This compoundNitro compound, Piperidine derivativeInferred: Corrosive, Toxic, potentially reactiveN/A
UR-2922 (Active form)Piperidine derivativeCorrosive, ToxicUN2922
Personal Protective Equipment (PPE)

Due to the corrosive and toxic nature of this compound and its active form, appropriate PPE must be worn at all times when handling the compound or its waste.

PPE Item Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Do not dispose of this compound down the drain.[9] The sewer ban for hazardous waste pharmaceuticals is in effect in all states.[9]

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Nitro compounds can react violently with many materials, including organic solvents and reducing agents.[10]

  • Segregate this compound waste into a dedicated, properly labeled hazardous waste container.

2. Waste Container Selection and Labeling:

  • Use a leak-proof, sealable container made of a material compatible with corrosive and toxic chemicals (e.g., high-density polyethylene - HDPE).

  • The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Corrosive, Toxic"

    • The date accumulation started.

3. Waste Accumulation:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

  • Keep the container closed at all times, except when adding waste.

  • Ensure the container is stored in secondary containment to prevent spills.

4. Disposal Request:

  • Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Spill and Decontamination Procedures:

  • In case of a spill, evacuate the area and alert your supervisor and EHS department.

  • If you are trained and it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

  • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All materials used for cleanup should be disposed of as hazardous waste.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal cluster_spill Spill Response ppe Wear Appropriate PPE container Select & Label Waste Container ppe->container segregate Segregate this compound Waste container->segregate accumulate Accumulate in Closed Container segregate->accumulate store Store in Satellite Area accumulate->store request Request EHS Pickup store->request spill Spill Occurs contain Contain & Clean Spill spill->contain dispose_spill Dispose of Cleanup Materials contain->dispose_spill dispose_spill->request

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.